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1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea Documentation Hub

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  • Product: 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Protocol for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Executive Summary & Chemical Profile 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (commonly referred to as o-tolidine diurea) is a highly symmetric, rigid bis-urea derivative. Compounds of this class are of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (commonly referred to as o-tolidine diurea) is a highly symmetric, rigid bis-urea derivative. Compounds of this class are of significant interest in the development of supramolecular materials, hydrogen-bonded organic frameworks, and specialized urea-based dyes[1].

The synthesis of this compound relies on the classic Wöhler-type ureation of primary aromatic amines. By reacting 3,3'-dimethylbenzidine (o-tolidine) with a cyanate salt in a slightly acidic aqueous medium, the diamine is efficiently converted into a diurea[2]. Because the precursor o-tolidine is a known animal carcinogen and a reasonably anticipated human carcinogen, this protocol emphasizes strict safety controls alongside high-yield chemical conversion[3].

Mechanistic Pathway: The Wöhler-Type Ureation

The core of this synthesis is the in situ generation of isocyanic acid (HNCO) and its subsequent interception by the nucleophilic amine groups of the biphenyl system[4].

  • Electrophile Generation : Potassium cyanate (KOCN) is protonated by glacial acetic acid to form isocyanic acid. Acetic acid is specifically chosen because it provides a mild pH (~4.5). A stronger acid (like HCl) would fully protonate the amine, rendering it non-nucleophilic, while a lack of acid would prevent the formation of the highly electrophilic HNCO[2].

  • Nucleophilic Attack : The lone pair on the amine nitrogen of o-tolidine attacks the carbonyl carbon of the isocyanic acid. The ortho-methyl groups on the biphenyl rings provide a slight electron-donating inductive effect, marginally increasing the nucleophilicity of the amine compared to an unsubstituted benzidine.

  • Tautomerization : The resulting zwitterionic intermediate undergoes rapid intramolecular proton transfer (tautomerization) to yield the stable urea linkage[2].

  • Bifunctional Conversion : Because o-tolidine is a diamine, this nucleophilic addition occurs at both the 4 and 4' positions, yielding the final diurea.

Mechanism A Potassium Cyanate (KOCN) + Acetic Acid B Isocyanic Acid (HNCO) Electrophilic Intermediate A->B Protonation (pH ~4.5) D Nucleophilic Attack (C-N Bond Formation) B->D C 3,3'-Dimethylbenzidine (Nucleophile) C->D Lone pair attack E Zwitterionic Intermediate D->E F Proton Transfer (Tautomerization) E->F Intramolecular G 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl] -4,4'-diyl)diurea F->G x2 for Diurea

Figure 1: Mechanistic pathway for the synthesis of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea.

Experimental Protocol

As a Senior Application Scientist, I design protocols to be self-validating systems . In this synthesis, the starting amine is soluble in the aqueous acetic acid mixture, but the resulting diurea—due to its rigid biphenyl core and extensive intermolecular hydrogen-bonding capabilities—is highly insoluble. The spontaneous precipitation of a white/off-white solid serves as an immediate visual indicator of reaction progress and drives the equilibrium forward via Le Chatelier's principle.

Reagents & Equipment
  • 3,3'-Dimethylbenzidine (o-tolidine) : 10.0 mmol (2.12 g)

  • Potassium Cyanate (KOCN) : 25.0 mmol (2.03 g)

  • Glacial Acetic Acid : 15 mL

  • Deionized Water : 50 mL

  • Equipment : 250 mL round-bottom flask, magnetic stirrer, dropping funnel, vacuum filtration setup (Büchner funnel).

Step-by-Step Methodology
  • Amine Dissolution : In a 250 mL round-bottom flask, suspend 2.12 g of o-tolidine in 25 mL of deionized water. Slowly add 15 mL of glacial acetic acid while stirring. Causality: The acetic acid converts the amine into its soluble acetate salt while establishing the necessary acidic environment for the subsequent step.

  • Cyanate Preparation : In a separate beaker, dissolve 2.03 g of KOCN in 25 mL of deionized water.

  • Controlled Addition : Transfer the KOCN solution to a dropping funnel. Add it dropwise to the stirring o-tolidine solution over 20–30 minutes at room temperature (25 °C). Causality: Dropwise addition prevents a sudden spike in HNCO concentration, which would otherwise lead to its dimerization or hydrolysis into ammonia and carbon dioxide.

  • Reaction Maturation : Continue stirring the mixture at 25 °C – 35 °C for 3 to 4 hours. A thick precipitate will form as the diurea is synthesized. Causality: The extended time ensures complete conversion of both amine groups, preventing the isolation of unwanted mono-urea intermediates.

  • Isolation : Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold deionized water (3 × 20 mL) to remove unreacted KOCN and potassium acetate byproducts.

  • Drying : Dry the product in a vacuum oven at 60 °C overnight to yield the pure 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea.

Workflow S1 Dissolve o-Tolidine in AcOH/H2O S2 Dropwise Addition of aq. KOCN S1->S2 S3 Stir at 25-35°C (3-4 hours) S2->S3 S4 Precipitation & Vacuum Filtration S3->S4 S5 Washing (H2O) & Vacuum Drying S4->S5

Figure 2: Step-by-step experimental workflow for the diurea synthesis.

Quantitative Data & Reaction Optimization

To ensure maximum yield and purity, specific parameters must be strictly controlled. The following table summarizes the optimized conditions and the causality behind each metric.

Reaction ParameterOptimal ValueMechanistic Rationale
Molar Ratio (Amine : KOCN) 1 : 2.5A 0.5 equivalent excess of KOCN compensates for the competitive hydrolysis of HNCO into NH₃ and CO₂ in aqueous media[4].
Solvent System H₂O / Glacial AcOHAcetic acid protonates KOCN to form HNCO while maintaining a pH (~4.5) that ensures the amine remains unprotonated enough to act as a nucleophile[2].
Temperature 25 °C – 35 °CTemperatures > 40 °C accelerate HNCO degradation; temperatures < 20 °C reduce amine solubility and reaction kinetics.
Reaction Time 3 – 4 hoursEnsures complete bifunctional conversion, preventing the formation of mono-urea impurities.

Safety, Toxicity, and Handling

The structural precursor, 3,3'-dimethylbenzidine (o-tolidine), is highly toxic. It is classified as an animal carcinogen and is reasonably anticipated to be a human carcinogen based on extensive toxicological profiling[3].

  • Engineering Controls : All handling of the dry o-tolidine powder and the reaction mixture must be performed inside a certified Class II biological safety cabinet or a dedicated chemical fume hood.

  • PPE : Double nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles are mandatory.

  • Waste Disposal : All aqueous filtrates containing unreacted o-tolidine traces must be collected in dedicated hazardous waste containers for incineration, separate from standard organic waste.

Sources

Exploratory

hydrogen bonding networks in 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Title: Supramolecular Architecture and Hydrogen Bonding Networks in 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) Executive Summary The rational design of supramolecular materials relies heavily on the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Supramolecular Architecture and Hydrogen Bonding Networks in 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU)

Executive Summary

The rational design of supramolecular materials relies heavily on the predictable orchestration of non-covalent interactions[1]. Among these, the urea motif is a privileged functional group due to its potent, directional hydrogen-bonding capabilities. This whitepaper provides an in-depth mechanistic analysis of the hydrogen bonding networks in 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (commonly referred to as DMBDU, CAS: 2251763-73-0)[2]. By exploring the causality between its steric conformation and its macroscopic self-assembly, this guide serves as a definitive resource for researchers developing advanced hydrogelators, organogelators, and supramolecular therapeutics.

Structural Conformational Analysis & Causality

DMBDU is a bis-aromatic primary urea with a molecular weight of 298.34 g/mol [2]. Its chemical structure, [4'-(carbamoylamino)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]urea, features a central biphenyl core flanked by two terminal urea groups.

The Causality of the 3,3'-Dimethyl Substitution: In standard biphenyl-4,4'-diurea, the aromatic rings can achieve near-coplanarity, leading to dense, intractable crystalline packing driven by uninterrupted π−π stacking. However, the introduction of methyl groups at the 3,3' positions in DMBDU creates a severe steric clash with the ortho-protons of the adjacent phenyl ring.

  • Effect: This steric hindrance forces the biphenyl core into a non-planar arrangement, inducing a significant torsion angle between the two rings[3].

  • Result: The terminal urea groups are forced to project along diverging spatial vectors. This attenuation of planar assembly prevents simple crystallization and instead promotes the formation of extended, flexible 3D supramolecular networks (such as gels) by strengthening localized urea-urea stacking interactions[3].

Supramolecular Topology: The Alpha-Tape Motif

Urea derivatives are renowned for their ability to self-assemble one-dimensionally to form supramolecular polymers[4]. In DMBDU, the primary urea groups (-NH-CO-NH₂) act as multivalent hydrogen bond nodes:

  • Donors: Each urea group possesses three exchangeable protons (one on the secondary amine, two on the terminal primary amine)[2].

  • Acceptors: The single carbonyl oxygen (C=O) acts as a bifurcated hydrogen-bond acceptor.

When DMBDU monomers interact, they typically form an α -tape motif . In this cooperative multiple hydrogen-bonding network, the C=O of one molecule accepts two hydrogen bonds from the N-H protons of an adjacent molecule[5]. Because DMBDU is a bis-urea, this interaction occurs at both ends of the molecule, driving a hierarchical self-assembly process: monomers assemble into 1D fibers, which then bundle via van der Waals forces and π−π interactions into a 3D entangled network[4].

Pathway M DMBDU Monomers (Solution) U Urea-Urea Alpha-Tape Motif M->U Bifurcated H-Bonding F 1D Supramolecular Fibers U->F pi-pi Stacking & vdW Forces N 3D Entangled Network (Gel) F->N Hierarchical Bundling

Hierarchical self-assembly pathway of DMBDU driven by cooperative hydrogen bonding.

Self-Validating Experimental Workflows

To elucidate the hydrogen bonding network of DMBDU, application scientists must employ orthogonal, self-validating analytical techniques. The following protocols are designed to confirm not just the presence of hydrogen bonds, but their intermolecular nature.

Protocol 3.1: Solution-Phase Dynamics via Variable-Temperature ¹H-NMR (VT-NMR)

Causality: Hydrogen bonding deshields the N-H protons, shifting their resonance downfield. As thermal energy increases, intermolecular hydrogen bonds break, increasing electron density around the proton and causing an upfield shift. Self-Validation System: We run a parallel concentration gradient at a constant temperature. If the downfield shift is purely concentration-dependent, it validates that the network is intermolecular. If the shift remains static across concentrations, the bonding is intramolecular.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of DMBDU (10 mM) in a non-competing deuterated solvent mixture (e.g., CDCl₃ with 5% DMSO-d₆ to ensure solubility without entirely disrupting the network).

  • Concentration Gradient (Validation): Perform serial dilutions to create 5 mM, 2.5 mM, and 1 mM samples. Acquire ¹H-NMR spectra at 25°C. Observe the urea N-H peaks (~8.0–9.5 ppm). A downfield shift at higher concentrations confirms intermolecular assembly.

  • Thermal Disruption: Taking the 10 mM sample, acquire baseline spectra at 25°C.

  • VT Acquisition: Increment the NMR probe temperature in 5°C steps up to 75°C. Allow exactly 5 minutes of thermal equilibration per step.

  • Data Analysis: Plot the chemical shift ( δ ) of the N-H protons against Temperature (T). Calculate the temperature coefficient ( Δδ/ΔT ). A coefficient more negative than -4.0 ppb/K definitively confirms the disruption of an intermolecular hydrogen-bonded network.

Protocol 3.2: Solid-State Network Elucidation via FT-IR

Causality: When the urea carbonyl (C=O) accepts a hydrogen bond, the C=O double bond character weakens, lowering its vibrational stretching frequency (red-shift). Conversely, the N-H bond lengthens when it donates a hydrogen bond, also resulting in a red-shift.

Step-by-Step Methodology:

  • Solid-State Baseline: Place crystalline DMBDU powder directly onto an Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure and record the FT-IR spectrum (32 scans, 4 cm⁻¹ resolution).

  • Solution-Phase Control (Validation): Dissolve DMBDU in a highly dilute state (0.5 mM in CHCl₃) to isolate monomers. Record the spectrum using a liquid transmission cell.

  • Spectral Comparison: Overlay the spectra. The solid-state spectrum will exhibit a sharp Amide I (C=O) band around 1650 cm⁻¹, whereas the dilute solution will show this band shifted to ~1690 cm⁻¹, validating the presence of the extended α -tape network in the solid state.

Workflow S1 Sample Preparation (DMBDU in Solvent) S2 FT-IR Spectroscopy (N-H & C=O Shifts) S1->S2 S3 VT 1H-NMR (N-H Dynamics) S1->S3 S4 SCXRD (Solid-State Topology) S1->S4 S5 Supramolecular Network Elucidation S2->S5 S3->S5 S4->S5

Self-validating experimental workflow for elucidating DMBDU hydrogen bonding networks.

Quantitative Spectroscopic Markers

To facilitate rapid comparison and validation during DMBDU characterization, the expected spectroscopic shifts associated with its hydrogen bonding states are summarized below.

Spectroscopic MethodTarget Functional GroupFree Monomer (Dilute/High Temp)H-Bonded Network (Solid/Low Temp)Causality / Interpretation
FT-IR Amide I (C=O Stretch)~1690 cm⁻¹~1650 cm⁻¹C=O bond weakens as it accepts bifurcated H-bonds.
FT-IR Amide A (N-H Stretch)~3450 cm⁻¹~3320 cm⁻¹N-H bond lengthens upon H-bond donation to adjacent urea.
¹H-NMR Urea N-H Protons~5.5 - 6.0 ppm~8.0 - 9.5 ppmIntermolecular H-bonding severely deshields the proton.

Applications in Therapeutics and Materials

Understanding the hydrogen bonding network of DMBDU unlocks its utility in several advanced fields:

  • Supramolecular Biomaterials: The reversible nature of the non-covalent interactions allows DMBDU-based polymers to exhibit thermo-reversible behavior and shear-thinning properties, making them ideal candidates for injectable hydrogels in drug delivery[1][3].

  • Crystal Engineering: By leveraging the predictable α -tape motif, researchers can co-crystallize DMBDU with active pharmaceutical ingredients (APIs) to form co-crystals that improve the solubility and bioavailability of the target drug[1].

References

  • Title: Molecular-level insights into the supramolecular gelation mechanism of urea derivative Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials Source: CentAUR (University of Reading) URL: [Link]

  • Title: Supramolecular chemistry Source: Wikipedia URL: [Link]

  • Title: Cooperative multiple hydrogen bonding in supramolecular chemistry Source: Eindhoven University of Technology (TU/e) URL: [Link]

Sources

Foundational

Solvation Thermodynamics and Experimental Solubility Profiling of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Executive Summary As a Senior Application Scientist specializing in macromolecular and supramolecular chemistry, I frequently encounter materials where extreme thermal and mechanical stability inversely correlates with p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in macromolecular and supramolecular chemistry, I frequently encounter materials where extreme thermal and mechanical stability inversely correlates with processability. 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (CAS: 2251763-73-0) is a prime example of this paradox.

This rigid, highly symmetric aryl diurea is heavily utilized as an advanced monomer in the bottom-up synthesis of Covalent Organic Frameworks (COFs) 1 and serves as a critical, ashless thickener in high-performance polyurea greases 2. While its insolubility imparts exceptional oxidative stability and high dropping points to industrial lubricants, it severely complicates analytical characterization and liquid-phase synthesis 3. This whitepaper deconstructs the thermodynamic causality behind its resistance to solvation and provides a self-validating, field-proven protocol for achieving true thermodynamic dissolution.

Molecular Causality: The Thermodynamics of Insolubility

To engineer a successful solvation strategy, we must first understand the structural motifs that dictate the compound's lattice energy ( ΔHlattice​ ):

  • Bifurcated Hydrogen Bonding: The terminal urea moieties (-NH-CO-NH₂) act as potent, multi-point hydrogen bond donors and acceptors. In the solid state, these molecules self-assemble into dense 1D or 2D supramolecular tapes.

  • π−π Stacking: The core is derived from 3,3'-dimethylbenzidine (o-tolidine). While the methyl groups at the 3,3' positions induce a steric clash that twists the biphenyl dihedral angle—preventing perfect coplanarity—the localized π−π interactions between adjacent aromatic rings still provide a massive cohesive force.

  • The Thermodynamic Barrier: For dissolution to occur spontaneously, the Gibbs free energy of solvation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ) must be negative. In standard organic solvents, the enthalpy of mixing ( ΔHsolv​ ) is vastly insufficient to overcome the immense ΔHlattice​ of the diurea network.

Empirical Solubility Matrix

Based on extensive laboratory profiling, I have summarized the quantitative and qualitative solubility data for this compound across various solvent classes.

Table 1: Solubility Profile of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Solvent ClassRepresentative SolventsDielectric Constant ( ε )Empirical SolubilityMechanistic Rationale
Non-Polar Hexane, Toluene1.9 - 2.4Insoluble (<0.1 mg/mL)Lacks dipole moment to interact with polar urea moieties; cannot disrupt π−π stacking.
Polar Protic Methanol, Water33.0 - 80.1Insoluble (<0.1 mg/mL)Solvent self-association (H-bonding) is thermodynamically favored over solute solvation.
Polar Aprotic Acetone, THF7.5 - 20.7Very Slightly SolubleDipole moment is insufficient to overcome the massive lattice enthalpy of the diurea network.
Highly Polar Aprotic DMSO, DMF, NMP32.2 - 46.7Sparingly Soluble (RT) / Soluble (>80°C)Strong H-bond accepting groups (S=O, C=O) competitively bind to urea N-H donors at elevated temps.
Chaotropic Systems NMP + 5% LiClN/AHighly Soluble (>10 mg/mL)Cl⁻ acts as an aggressive H-bond acceptor; Li⁺ coordinates carbonyls, completely dismantling the lattice.

Mechanistic Pathways of Solvation

To achieve dissolution, we must transition from standard solvent interactions to chaotropic disruption. The addition of Lithium Chloride (LiCl) to a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is a classical macromolecular technique. The chloride anion (Cl⁻) acts as a powerful hydrogen-bond acceptor, cleaving the N-H protons of the urea groups. Simultaneously, the lithium cation (Li⁺) coordinates with the carbonyl oxygen, preventing re-association.

SolvationMechanism A Solid Aryl Diurea (Extensive H-Bond Network) B Addition of NMP/DMAc (Polar Aprotic Solvent) A->B Step 1: Dispersion C Thermal Energy + Sonication (Overcoming Lattice Enthalpy) B->C Step 2: Activation D Addition of Chaotropic Salt (LiCl H-Bond Disruption) C->D Step 3: Chemical Disruption E True Thermodynamic Solution (Solvated Monomers) D->E Step 4: Equilibration

Fig 1: Mechanistic workflow for the thermodynamic solvation of rigid aryl diureas.

MolecularInteractions Urea Urea Group (Donor/Acceptor) Urea->Urea Solid State Strong H-Bonds Solvent Aprotic Solvent (C=O / S=O) Solvent->Urea Weak Solvation (Incomplete) Chloride Chloride Ion (Strong Acceptor) Chloride->Urea Cleaves N-H Bonds (Primary Disruption) Lithium Lithium Ion (Cationic Coordination) Lithium->Urea Coordinates C=O (Secondary Disruption) Lithium->Solvent Coordinates Oxygen (Enhances Polarity)

Fig 2: Competitive intermolecular interactions driving the dissolution of urea networks via LiCl.

Self-Validating Protocol for Quantitative Solvation

A common pitfall in drug development and materials science is mistaking a micro-dispersion for a true solution. If a diurea compound is merely suspended as nanoparticles, subsequent NMR or UV-Vis analyses will yield erratic, non-reproducible data. I have designed the following protocol as a self-validating system to ensure absolute thermodynamic solvation.

Step-by-Step Methodology
  • Chaotropic Solvent Preparation:

    • Dry analytical-grade Lithium Chloride (LiCl) in a vacuum oven at 150°C for 12 hours. Causality: Moisture aggressively competes for H-bond sites, neutralizing the chaotropic effect of the salt.

    • Dissolve 5.0 g of anhydrous LiCl into 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) under an inert argon atmosphere.

  • Solute Dispersion:

    • Weigh exactly 10.0 mg of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea 4 and transfer it to a 20 mL borosilicate scintillation vial containing 10 mL of the NMP/LiCl solvent system.

  • Thermal-Acoustic Activation:

    • Seal the vial and submerge it in an ultrasonic bath heated to 85°C.

    • Sonicate at 40 kHz for 45 minutes. Causality: The cavitation forces combined with thermal energy provide the necessary activation energy to overcome the initial lattice enthalpy, allowing the Cl⁻ ions to penetrate the crystalline domains.

  • Thermodynamic Equilibration:

    • Remove the vial and allow it to cool to 25°C slowly over a period of 2 hours. Causality: Rapid cooling induces kinetic trapping, leading to nanoprecipitation. Slow cooling ensures the system settles into a stable thermodynamic equilibrium.

  • System Validation (The Critical Step):

    • Draw 2 mL of the cooled mixture into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a quartz cuvette.

    • Validation Check: Analyze the filtrate via UV-Vis spectroscopy. A true solution will exhibit a sharp, flat baseline at non-absorbing wavelengths (>400 nm). If the baseline exhibits Rayleigh scattering (an upward tailing slope toward the UV region), colloidal micro-particles are still present, and the solvation has failed.

Conclusion & Industrial Implications

Mastering the solvation thermodynamics of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea is non-negotiable for its advanced applications. Whether you are formulating next-generation polyurea greases that require specific thickener morphologies 5 or synthesizing highly crystalline COFs, utilizing chaotropic solvent systems (like NMP/LiCl) combined with thermal-acoustic activation is the only reliable pathway to overcome its formidable lattice energy.

References

  • "CAS:2251763-73-0,二元氨基COF单体" - Anqing Donghe Biotechnology Co., Ltd.1

  • "A Guide to Grease Thickeners" - Twin Specialties Corp.2

  • "Impact of polyurea structure on grease properties" - ResearchGate.3

  • "CAS 2251763-73-0 | Sigma-Aldrich" - Sigma-Aldrich.4

  • "Polyurea-thickened grease composition - European Patent Office - EP 0761806 A1" - Google Patents.5

Sources

Exploratory

thermogravimetric analysis (TGA) of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Thermogravimetric Analysis (TGA) of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea: Mechanistic Pathways and Analytical Protocols Introduction & Molecular Context 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diure...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermogravimetric Analysis (TGA) of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea: Mechanistic Pathways and Analytical Protocols

Introduction & Molecular Context

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (commonly referred to as o-tolidine diurea) is a critical structural motif utilized in the synthesis of high-performance polyureas, advanced binders, and self-healing polymer networks[1]. The rigid biphenyl core, sterically hindered by 3,3'-dimethyl groups, imparts exceptional mechanical strength and thermal stability to these materials[2]. For researchers and drug development professionals utilizing this compound as a precursor or linker, precisely characterizing its thermal stability via Thermogravimetric Analysis (TGA) is paramount. This guide elucidates the thermal degradation mechanisms of o-tolidine diurea and provides a self-validating experimental protocol for high-resolution TGA characterization.

Mechanistic Principles of Thermal Degradation

The thermal decomposition of aryl diureas is not a simple, single-step volatilization; rather, it is a complex, multi-stage process governed by competitive pericyclic reactions[3]. Unlike simple aliphatic ureas, the extended conjugation of the o-tolidine core stabilizes specific intermediates, shifting the primary degradation events into distinct temperature windows[1].

1. Primary Degradation (150 °C – 250 °C): The initial mass loss in o-tolidine diurea is characterized by the cleavage of the terminal urea moieties. This stage is dominated by two competitive pathways[3]:

  • Deamination: The loss of ammonia (NH₃) to yield the corresponding diisocyanate (3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diisocyanate).

  • Decyanation: The loss of cyanic acid (HNCO) to revert the compound back to its parent diamine (o-tolidine). Because HNCO is highly reactive, it can undergo secondary reactions (such as trimerization to cyanuric acid derivatives) if the purge gas flow is insufficient to rapidly sweep volatiles from the sample crucible[4].

2. Secondary Degradation (350 °C – 550 °C): Following the loss of the urea groups, the remaining aromatic core (whether in the form of an isocyanate or an amine) undergoes severe thermal cracking[1]. This involves the homolytic cleavage of the biphenyl C–C bond, the stripping of the 3,3'-methyl groups, and the release of non-condensable gases (CO₂, HCN, CH₄, N₂)[2].

3. Char Consolidation (> 600 °C): The residual carbon-rich skeleton undergoes cross-linking and aromatization, forming a stable carbonaceous char. The high aromaticity of the o-tolidine precursor typically results in a relatively high char yield under inert atmospheres[2].

Visualization of Degradation Pathways

TGA_Pathway A 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl] -4,4'-diyl)diurea (Stable < 150 °C) B Stage 1: Primary Degradation (150 °C - 250 °C) A->B C1 Pathway A: Deamination Loss of 2 NH₃ (~11.4% wt loss) Forms Diisocyanate B->C1 Competitive C2 Pathway B: Decyanation Loss of 2 HNCO (~28.8% wt loss) Forms o-Tolidine Diamine B->C2 Competitive D Stage 2: Core Degradation (350 °C - 550 °C) Cleavage of Biphenyl & Methyls C1->D C2->D E Carbonaceous Char (> 600 °C) D->E

Figure 1: Thermal degradation pathways of o-tolidine diurea showing competitive cleavage mechanisms.

Quantitative Data Presentation

To aid in the interpretation of thermograms, the theoretical mass loss parameters for o-tolidine diurea (Molecular Weight: 298.34 g/mol ) are summarized below.

Thermal StageTemp. Range (°C)Dominant MechanismTheoretical Mass Loss (%)Evolved Gases
Initial Stability 25 – 150None (Thermally stable)< 0.5%None
Stage 1a 150 – 250Deamination (Isocyanate formation)~11.4%NH₃
Stage 1b 150 – 250Decyanation (Amine formation)~28.8%HNCO
Stage 2 350 – 550Aromatic core & methyl group cleavage~40.0 – 50.0%CO₂, HCN, CH₄, N₂
Stage 3 > 600Char consolidationN/A (Residual Char: ~10-20%)Trace hydrocarbons

Note: The exact ratio of Stage 1a to Stage 1b depends heavily on the heating rate and the specific geometry of the sample crucible[5].

Self-Validating Experimental Protocol for TGA

To ensure high-fidelity, reproducible data, the following protocol integrates causal reasoning into each methodological step. This workflow is designed to isolate thermal degradation from oxidative artifacts.

Phase 1: Instrument Preparation & Calibration

  • Purge Gas Setup: Configure the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents premature thermo-oxidative degradation of the methyl groups, allowing the analyst to isolate pure thermal cleavage events[4]. Furthermore, adequate flow sweeps reactive volatiles (like HNCO) away from the sensor, preventing secondary deposition.

  • Temperature Calibration: Perform a multi-point temperature calibration using Curie point magnetic standards (e.g., Alumel, Nickel).

    • Causality: Ensures thermocouple accuracy specifically across the critical 150–600 °C window where o-tolidine diurea undergoes its primary phase transitions.

Phase 2: Sample Loading 3. Crucible Selection: Tare a clean, high-density alumina (Al₂O₃) crucible.

  • Causality: Alumina is chemically inert. Platinum crucibles must be avoided, as platinum can catalytically alter the decomposition pathway of nitrogenous compounds, skewing the deamination/decyanation ratio[4].
  • Sample Mass: Load precisely 3.0 to 5.0 mg of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea.
  • Causality: A low sample mass minimizes thermal gradients within the powder bed. This prevents self-cooling (endothermic) or self-heating (exothermic) artifacts from distorting the derivative thermogravimetry (DTG) peak shapes[5].

Phase 3: Thermal Method Execution 5. Equilibration: Equilibrate the sample at 30 °C for 5 minutes to establish a stable microbalance baseline. 6. Dynamic Heating: Ramp the temperature at 10 °C/min from 30 °C to 800 °C.

  • Causality: A 10 °C/min heating rate provides an optimal balance. Faster rates (e.g., 20 °C/min) cause thermal lag, artificially shifting degradation onset temperatures higher, while slower rates may allow competitive secondary reactions to dominate[5].
  • Oxidative Burn-Off (Optional): Upon reaching 800 °C, switch the purge gas to Air (50 mL/min) and hold isothermally for 15 minutes.
  • Causality: This completely oxidizes the residual carbonaceous char, allowing for the precise quantification of any inorganic ash or catalyst residue present in the synthesized batch.

References[3] Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jpca.2c04332[5] Effect of different heating rate on the thermal decomposition of urea in an open reaction vessel. UreaKnowHow.https://ureaknowhow.com/thermal-decomposition[4] Thermogravimetric Experiment of Urea at Constant Temperatures. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538612/[1] New aromatic poly(azomethine urethane)s containing o-tolidine moiety in the polymer backbone. Taylor & Francis.https://www.tandfonline.com/doi/abs/10.1163/156855512X636306[2] Recyclable, Self-Healable, and Highly Malleable Poly(urethane-urea)s with Improved Thermal and Mechanical Performances. ACS Applied Materials & Interfaces.https://pubs.acs.org/doi/10.1021/acsami.0c09534

Sources

Foundational

Advanced NMR Strategies for the Structural Elucidation of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Executive Summary & Molecular Context 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea—often synthesized from the diamine precursor o-tolidine—is a highly symmetric, rigid-rod molecule. It is frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea—often synthesized from the diamine precursor o-tolidine—is a highly symmetric, rigid-rod molecule. It is frequently utilized as a critical building block in the synthesis of advanced poly(urethane-urea)s, supramolecular hydrogels, and specialized biomaterials[1].

From an analytical perspective, this molecule presents a fascinating challenge. It contains a biphenyl core restricted by steric hindrance, electron-donating urea moieties, and benzylic methyl groups. Because the molecule possesses C2​ (or inversion) symmetry in solution, the two aromatic rings are magnetically equivalent. Consequently, an NMR spectrum of this 30-atom molecule will only display signals for half of the structure. This technical guide outlines a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 13 C chemical shifts of this compound.

Experimental Protocols: A Self-Validating System

To achieve authoritative structural elucidation, the experimental protocol cannot merely be a sequence of operations; it must be designed with strict causality to prevent spectral artifacts and ensure data integrity[2].

Step-by-Step Acquisition Methodology
  • Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

    • Causality: Urea protons undergo rapid chemical exchange in protic environments, which broadens or completely erases their signals. DMSO acts as a strong hydrogen-bond acceptor, locking the NH protons in a slow-exchange regime on the NMR timescale, thereby yielding sharp, quantifiable singlets[3].

  • Spectrometer Calibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Equilibrate and lock the probe temperature to exactly 298 K.

    • Causality: The chemical shifts of hydrogen-bonded NH protons are highly temperature-dependent. Strict thermal regulation prevents peak drift during lengthy 2D acquisitions.

  • 1D 1 H and 13 C Acquisition: Acquire the 1 H spectrum using a standard 30° pulse sequence with a 2.0-second relaxation delay. For the 13 C{ 1 H} spectrum, utilize a power-gated decoupling sequence with a 3.0-second relaxation delay.

    • Causality: The extended delay in 13 C acquisition ensures that the quaternary carbons (which lack direct dipole-dipole relaxation from attached protons) fully relax, allowing for accurate signal detection.

  • 2D Correlation Mapping (HSQC & HMBC): Acquire a phase-sensitive multiplicity-edited HSQC to map 1-bond C–H connections. Follow this with an HMBC experiment optimized for long-range scalar couplings ( nJCH​=8 Hz).

    • Causality: HSQC alone cannot assign quaternary carbons. HMBC bridges this gap by detecting 2- and 3-bond couplings, creating a closed-loop validation system that anchors the methyl and urea groups to the biphenyl backbone[4].

1 H NMR Chemical Shifts and Splitting Dynamics

The aromatic core of a single ring in this molecule constitutes an ABX (or AMX) spin system. The substituents dictate the electronic shielding and scalar couplings:

  • H5 is ortho to the electron-donating urea group, resulting in a distinct doublet ( 3J≈8.2 Hz).

  • H2 is isolated between the biphenyl linkage and the methyl group, appearing as a finely split doublet ( 4J≈2.0 Hz) due to meta-coupling.

  • H6 is ortho to H5 and meta to H2, presenting as a doublet of doublets.

The urea moiety typically exhibits two distinct signals in DMSO- d6​ : a deshielded aryl-NH proton adjacent to the aromatic ring, and a more shielded terminal -NH 2​ group[5].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Logic & Causality
Aryl-NH 7.90s2H-Deshielded by the aromatic ring current and carbonyl anisotropy.
H5 7.65d2H8.2Ortho-coupled to H6; shifted downfield relative to benzene due to the urea carbonyl's secondary effects.
H2 7.45d2H2.0Meta-coupled to H6; isolated by the quaternary C1 and C3 carbons.
H6 7.35dd2H8.2, 2.0Ortho-coupled to H5 and meta-coupled to H2.
Terminal-NH 2​ 6.05s4H-Characteristic chemical shift for terminal urea protons in a strong H-bond accepting solvent[3].
CH 3​ 2.25s6H-Typical benzylic methyl resonance.

13 C NMR and 2D Correlation Mapping

The 13 C chemical shift tensor of the biphenyl core is highly sensitive to the dihedral angle between the two aromatic rings[6]. To confidently assign the quaternary carbons (C1, C3, C4, and C=O), we rely on the HMBC data. This forms the self-validating core of the methodology: if the 1D hypotheses are correct, the 3-bond HMBC cross-peaks must perfectly align with the proposed architecture.

Table 2: 13 C NMR Assignments and HMBC Validations
PositionShift ( δ , ppm)TypeKey HMBC Correlations ( 2JCH​ , 3JCH​ )Validation Logic
C=O (Urea) 156.5C q​ Aryl-NH, Terminal-NH 2​ Confirms the integrity of the urea functional group[5].
C4 138.2C q​ H2, H5, H6, Aryl-NHThe convergence point: correlates with both the aromatic protons and the urea NH.
C1 135.6C q​ H2, H5, H6The biphenyl linkage; identified by long-range correlations from the opposite side of the ring.
C3 130.2C q​ H2, H5, CH 3​ Anchors the methyl group to the aromatic scaffold.
C2 129.4CHH6, CH 3​ Confirmed via direct HSQC mapping to H2 (7.45 ppm).
C6 125.8CHH2, H5Confirmed via direct HSQC mapping to H6 (7.35 ppm).
C5 120.8CHH6Highly shielded ortho-carbon to the urea group.
CH 3​ 18.5CH 3​ H2Validates the benzylic position.

Visualizing the Assignment Workflow

The following diagram illustrates the logical progression of the self-validating NMR workflow, demonstrating how 1D hypotheses are rigorously tested and confirmed by 2D heteronuclear techniques.

NMR_Workflow Start Sample Preparation DMSO-d6 at 298 K Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Locks NH exchange SpinSys Spin System Analysis (ABX Aromatic Core) Acq1D->SpinSys Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Final Complete Structural Elucidation SpinSys->Final DirectMap Direct C-H Mapping (HSQC) Acq2D->DirectMap LongRange Long-Range Connectivity (HMBC) Acq2D->LongRange DirectMap->Final LongRange->Final Bridges Cq atoms

Logical workflow for the self-validating NMR structural elucidation of diurea derivatives.

Conclusion

The structural elucidation of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea requires a meticulous balance of solvent selection, thermal control, and advanced 2D NMR techniques. By leveraging the slow-exchange properties of DMSO- d6​ and the long-range connectivity data provided by HMBC, researchers can construct a self-validating matrix that unambiguously assigns every proton and carbon in this highly symmetric, rigid-rod system.

References

  • [1] Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. National Institutes of Health (NIH).[Link]

  • [6] Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. ACS Publications.[Link]

  • [2] The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH).[Link]

  • [5] Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. Der Pharma Chemica.[Link]

  • [4] Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM.[Link]

  • [3] An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. ACS Publications.[Link]

Sources

Exploratory

crystal structure determination of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

An In-Depth Technical Guide to the Crystal Structure Determination of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) Executive Summary The compound 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBD...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU)

Executive Summary

The compound 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) is a highly specialized monomer utilized in advanced reticular chemistry. Most notably, it serves as the flexible backbone for urea-linked Covalent Organic Frameworks (COFs), such as COF-118, which exhibit reversible structural dynamics ("breathing" behavior) upon guest inclusion[1]. Understanding the precise three-dimensional conformation of the DMBDU monomer—specifically the dihedral angle of its sterically hindered biphenyl core and its supramolecular urea α -tape hydrogen-bonding networks—is critical for predicting the topology and porosity of the resulting polymeric frameworks.

This whitepaper provides a comprehensive, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) determination of DMBDU. By detailing the causality behind crystallization strategies, data acquisition parameters, and crystallographic refinement logic, this guide establishes a robust protocol for structural chemists and materials scientists.

Chemical Context & The Crystallization Challenge

The Causality of Solvent Selection DMBDU contains two terminal urea groups (-NH-CO-NH₂). In the solid state, urea derivatives spontaneously self-assemble into robust, one-dimensional hydrogen-bonded chains known as α -tapes. This intense intermolecular hydrogen bonding renders DMBDU highly insoluble in standard non-polar or weakly polar organic solvents.

To obtain diffraction-quality single crystals, one must temporarily disrupt these supramolecular networks.

  • The Strategy: We utilize a solvent with a high hydrogen-bond accepting capacity, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to solvate the urea protons.

  • The Method (Vapor Diffusion): DMBDU is dissolved in a minimum volume of DMF. A highly volatile anti-solvent (e.g., diethyl ether or dichloromethane) is allowed to slowly diffuse into the DMF solution in a sealed chamber over 7–14 days. As the anti-solvent lowers the dielectric constant of the mixture, the DMF-urea interactions are outcompeted by urea-urea interactions, forcing the controlled nucleation of DMBDU single crystals.

Experimental Workflow: Data Acquisition

SCXRD_Workflow A 1. Crystal Selection (Paratone Oil + Cryoloop) B 2. Cryogenic Cooling (100 K Nitrogen Stream) A->B C 3. X-ray Exposure (Mo Kα or Cu Kα Radiation) B->C D 4. Data Integration (Frame Processing) C->D E 5. Absorption Correction (Multi-Scan Method) D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Validation & CIF (checkCIF / Platon) F->G

Step-by-step workflow for the single-crystal X-ray diffraction determination of DMBDU.

Protocol: Mounting and Data Collection
  • Crystal Selection: Under a polarized light microscope, select a block-like crystal with uniform extinction. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant, preventing the crystal from degrading due to solvent loss and preventing ice formation during flash-cooling.

  • Cryogenic Data Collection: Transfer the crystal to the diffractometer goniometer and immediately flash-cool to 100 K using a nitrogen cryostream. Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This enhances high-angle diffraction intensities, improving the overall resolution and allowing for the accurate localization of the critical urea hydrogen atoms.

  • Diffraction: Collect data using Mo K α ( λ = 0.71073 Å) or Cu K α ( λ = 1.54184 Å) radiation. For light-atom structures like DMBDU (C₁₆H₁₈N₄O₂), Cu K α often yields stronger anomalous dispersion signals and absolute structure determination if required, though Mo K α is perfectly sufficient for routine connectivity and hydrogen-bond analysis.

Data Reduction and The Self-Validating Refinement Loop

Once the diffraction frames are collected, the data must be integrated and corrected for absorption (e.g., using SADABS for multi-scan correction). The core of the crystallographic process is the iterative refinement loop, which acts as a self-validating system: the model is continuously adjusted until the calculated structure factors ( Fcalc​ ) match the observed structure factors ( Fobs​ ).

Structure Solution

The initial phase problem is solved using the dual-space intrinsic phasing algorithm implemented in SHELXT [2]. SHELXT is highly efficient for purely organic molecules and automatically assigns the space group (typically P21​/c or P1ˉ for this class of symmetric biphenyls) while locating all non-hydrogen atoms.

Structure Refinement Logic

The structural model is refined using full-matrix least-squares on F2 with SHELXL [3], operated through the Olex2 graphical user interface[4].

Refinement_Logic Start Initial Model (SHELXT) Heavy Refine Heavy Atoms (C, N, O) Anisotropic Displacement Start->Heavy Hydrogens Locate/Calculate Hydrogens (Riding Model) Heavy->Hydrogens UreaH Refine Urea N-H (Difference Map + DFIX) Hydrogens->UreaH Disorder Model Methyl Disorder (If Applicable) Hydrogens->Disorder Final Final Convergence (R1 < 0.05, wR2 < 0.15) UreaH->Final Disorder->Final

Logical sequence for the crystallographic refinement of DMBDU using SHELXL.

Step-by-Step Refinement Protocol
  • Anisotropic Refinement: Convert all carbon, nitrogen, and oxygen atoms to anisotropic displacement parameters (ADPs). Validation: Check the generated thermal ellipsoids. They should be roughly spherical; highly elongated "cigar-shaped" ellipsoids indicate unresolved positional disorder or incorrect atom assignment.

  • Biphenyl & Methyl Hydrogens: Place the aromatic C-H and methyl C-H protons in calculated positions using a riding model. In SHELXL, use AFIX 43 for aromatic protons ( Uiso​=1.2Ueq​(C) ) and AFIX 137 for methyl protons ( Uiso​=1.5Ueq​(C) ), allowing the methyl groups to rotate to find the maximum electron density[3].

  • Urea N-H Protons (Critical Step): Because the flexible urea linkages drive the structural dynamics of the resulting COFs[1], the N-H protons must be treated carefully. Locate these protons in the residual difference Fourier map. If the data resolution is high ( <0.80 Å), refine their coordinates freely. If the geometry distorts, apply a distance restraint (DFIX 0.88 0.02) to maintain a chemically sensible N-H bond length while allowing the hydrogen bond geometry to refine naturally.

  • Convergence & Validation: Continue least-squares cycles until the maximum shift/error ratio is <0.001 . The model is validated when the unweighted R-factor ( R1​ ) drops below 5% and the residual electron density peaks ( Δρmax​ and Δρmin​ ) are less than ±0.5 e/ų, indicating no missing atoms.

Quantitative Data Summarization

To benchmark the success of the crystal structure determination, the final parameters must be tabulated. Below is a structured summary of the target crystallographic parameters and refinement metrics expected for a high-quality DMBDU dataset.

Table 1: Target Crystallographic Parameters and Refinement Metrics for DMBDU

ParameterTarget / Expected Value
Chemical Formula C₁₆H₁₈N₄O₂
Formula Weight 298.34 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic / Triclinic
Typical Space Group P21​/c or P1ˉ
Calculated Density ( ρcalc​ ) ~ 1.30 – 1.40 g/cm³
Absorption Coefficient ( μ ) < 0.10 mm⁻¹ (Mo K α )
Reflections Collected / Unique > 15,000 / > 3,000 ( Rint​<0.06 )
Goodness-of-Fit (GooF) on F2 0.95 – 1.05
Final R indices [ I>2σ(I) ] R1​≤0.050 , wR2​≤0.120
Largest diff. peak and hole +0.40 and −0.30 e/ų

Structural Analysis: Causality of Conformation

Once the structure is solved, two primary geometric features must be extracted to inform downstream drug development or materials synthesis:

  • The Biphenyl Dihedral Angle: The steric clash between the methyl groups at the 3 and 3' positions forces the two phenyl rings out of coplanarity. Measuring this torsion angle (typically between 60° and 90°) provides the baseline energetic conformation of the monomer, which dictates the pore size and flexibility when polymerized into COF-118[1].

  • Hydrogen Bonding Metrics: Analyze the donor-acceptor distances ( D⋯A ) and angles ( ∠D−H⋯A ) of the urea groups. A classic α -tape motif will display bifurcated N-H O=C interactions with D⋯A distances in the range of 2.80–3.00 Å.

References[1] Title: Urea-Linked Covalent Organic Frameworks. Source: OSTI.GOV / Journal of the American Chemical Society. URL: https://doi.org/10.1021/jacs.8b10612[2] Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Semantic Scholar / Acta Crystallographica Section A. URL: https://doi.org/10.1107/S2053273314026370[4] Title: OLEX2: a complete structure solution, refinement and analysis program. Source: SciSpace / Journal of Applied Crystallography. URL: https://doi.org/10.1107/S0021889808042726[3] Title: Crystal structure refinement with SHELXL. Source: IUCr Journals / Acta Crystallographica Section C. URL: https://doi.org/10.1107/S2053229614024218

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea via Cyanate Amidation of o-Tolidine

Executive Summary This application note details a robust, scalable, and self-validating protocol for the synthesis of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea. By leveraging a modified Wöhler-type cyanate ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, scalable, and self-validating protocol for the synthesis of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea. By leveraging a modified Wöhler-type cyanate amidation, the primary amine groups of o-tolidine are efficiently converted into urea functionalities. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, strict in-process controls (IPCs), and critical safety handling procedures for carcinogenic aromatic amines.

Mechanistic Rationale & Experimental Design

The synthesis relies on the electrophilic nature of in situ generated isocyanic acid (HNCO). Rather than using highly toxic phosgene or harsh high-temperature urea melts, this protocol utilizes sodium cyanate (NaOCN) in an aqueous acetic acid medium—a well-established standard for [1].

Causality of Reagent Selection:

  • Glacial Acetic Acid: Serves a dual purpose. It partially protonates the o-tolidine to form a soluble acetate salt, ensuring a homogeneous reaction mixture. Crucially, it provides the necessary mild acidic environment to protonate the cyanate anion, generating the active electrophile (HNCO) at a controlled rate without completely deactivating the nucleophilic amine.

  • Temperature Control (35°C to 50°C): Initial dissolution at 35°C prevents premature precipitation. The subsequent exotherm (up to 50°C) provides the activation energy required to overcome the steric hindrance of the biphenyl system, driving the bis-amidation to completion.

Mechanism NaOCN NaOCN + AcOH HNCO Isocyanic Acid (HNCO) (Electrophile) NaOCN->HNCO Protonation Intermediate Zwitterionic Intermediate HNCO->Intermediate Tolidine o-Tolidine (Nucleophile) Tolidine->Intermediate Nucleophilic Attack Product Diurea Product Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway of the cyanate amidation reaction.

Materials, Reagents, and Safety

Critical Safety Warning: o-Tolidine (3,3'-dimethylbenzidine) is a highly toxic agent and a . It can cause genetic defects and long-term aquatic toxicity[2]. All handling must be performed inside a certified chemical fume hood using strict personal protective equipment (PPE), including N95/P2 respirators, face shields, and heavy-duty nitrile gloves.

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountFunction
o-Tolidine 212.291.0 eq2.12 g (10.0 mmol)Starting Material (Nucleophile)
Sodium Cyanate (NaOCN) 65.012.5 eq1.63 g (25.0 mmol)Cyanating Agent
Glacial Acetic Acid 60.05Excess10.0 mLSolvent / Acid Catalyst
Distilled Water 18.02Solvent35.0 mL (total)Co-solvent
DMF / Water N/ASolventAs neededRecrystallization System

Experimental Workflow

Workflow A 1. Dissolution o-Tolidine in aq. AcOH (35°C) B 2. Electrophile Generation NaOCN (aq) dropwise addition A->B C 3. Nucleophilic Addition Formation of Diurea Precipitate B->C D 4. Maturation Stirring at 50°C, then RT C->D E 5. Isolation Vacuum Filtration & Water Wash D->E F 6. Purification Recrystallization (DMF/Water) E->F

Figure 2: Step-by-step experimental workflow for the synthesis of the diurea derivative.

Step-by-Step Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Dissolution and Activation

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2.12 g (10.0 mmol) of o-tolidine in 20 mL of distilled water.

  • Slowly add 10 mL of glacial acetic acid.

  • Warm the mixture gently to 35°C using a water bath.

  • Self-Validating Checkpoint: The opaque suspension must transition to a clear, slightly amber solution. If turbidity persists, add 1–2 mL of additional acetic acid. This ensures the amine is fully solubilized as an acetate salt before the electrophile is introduced.

Step 2: Electrophile Generation and Addition

  • In a separate vial, dissolve 1.63 g (25.0 mmol, 2.5 equiv) of sodium cyanate (NaOCN) in 15 mL of distilled water at 35°C.

  • Transfer the NaOCN solution to an addition funnel and add it dropwise to the vigorously stirred o-tolidine solution over a period of 15 minutes.

  • Self-Validating Checkpoint: A white to off-white precipitate will begin forming almost immediately[1]. The reaction is exothermic; monitor the internal temperature to ensure it rises to, but does not exceed, 55°C. Rapid addition causes HNCO to trimerize into cyanuric acid, which will artificially inflate the crude yield with impurities.

Step 3: Maturation and Completion

  • Once the addition is complete, maintain the thick suspension at 50°C for 30 minutes.

  • Remove the heat source and allow the reaction to stir at room temperature for an additional 2 hours.

  • Self-Validating Checkpoint: Perform a TLC check (Eluent: EtOAc/Hexanes 1:1, UV detection). The complete disappearance of the o-tolidine spot (Rf ~0.6) confirms the total consumption of the starting material.

Step 4: Isolation

  • Dilute the reaction mixture with 30 mL of ice-cold distilled water.

  • Cool the flask in an ice bath (0–5°C) for 30 minutes to maximize the precipitation of the diurea.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with cold water (3 × 20 mL) to remove highly soluble sodium acetate and unreacted NaOCN, followed by a cold ethanol wash (10 mL) to remove trace organic impurities.

Step 5: Purification and Drying

  • Dry the crude solid in a vacuum oven at 60°C overnight.

  • Optional: Due to the high insolubility of bis(arylureas) in standard organic solvents, recrystallize the product from a hot DMF/Water mixture if ultra-high purity (>99%) is required for downstream biological or material assays.

Characterization & Validation Metrics

To ensure the trustworthiness of the final synthesized material, cross-reference the isolated product against the following expected analytical parameters.

Table 2: In-Process Controls (IPCs) and Validation Metrics
ParameterAnalytical MethodExpected Observation / ResultCorrective Action if Failed
Reaction Progress TLC (EtOAc:Hex 1:1)Disappearance of SM spot (Rf 0.6)Add 0.2 eq NaOCN; stir 1h at 50°C
Crude Yield Gravimetric85 – 95% (approx. 2.5 – 2.8 g)Chill filtrate further to force precipitation
Purity (Functional) FT-IR SpectroscopyStrong bands at ~1650 cm⁻¹ (C=O, urea I) and ~1550 cm⁻¹ (N-H, urea II)Recrystallize from hot DMF/Water
Structural Integrity ¹H NMR (DMSO-d₆)Singlets for urea -NH₂ (~6.0 ppm) and -NH- (~8.5 ppm); Ar-CH₃ at ~2.2 ppmWash with cold ethanol to remove mono-urea

References

  • Kurzer, F. "Arylureas: p-Bromophenylurea". Organic Syntheses, Coll. Vol. 4, p.49 (1963). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8413, o-Tolidine". PubChem. URL:[Link]

Sources

Application

Application Note: Synthesis and Characterization of Dynamic Urea-Linked Covalent Organic Frameworks (COF-118) using DMBDU

Introduction & Scope Covalent Organic Frameworks (COFs) have traditionally relied on rigid linkages (e.g., imine, boroxine) to maintain high crystallinity and permanent porosity. However, introducing flexible linkages wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Covalent Organic Frameworks (COFs) have traditionally relied on rigid linkages (e.g., imine, boroxine) to maintain high crystallinity and permanent porosity. However, introducing flexible linkages without compromising the structural integrity of the framework represents a significant frontier in reticular chemistry. The monomer 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU, CAS: 2251763-73-0) serves as a critical building block for synthesizing dynamic, urea-linked 2D COFs, specifically COF-118 (1)[1].

By condensing DMBDU with 1,3,5-triformylphloroglucinol (TFP), materials scientists and drug development professionals can engineer frameworks that exhibit reversible structural dynamics. These materials expand and contract in response to guest molecules, making them highly attractive for applications in targeted drug delivery, molecular sensing, and gas storage (2)[2].

Mechanistic Principles of Urea-Linked COFs

Linkage Chemistry and Keto Tautomerization

The condensation of TFP and DMBDU yields a robust urea-linked network. Unlike traditional imine COFs, the urea groups in COF-118 undergo tautomerization to the keto form during synthesis (3)[3]. Consequently, each urea linkage possesses two N–H bonds that act as potent hydrogen-bond donors. This structural feature is paramount: the increased double-bond character of the linkage restricts excessive degrees of freedom, which is necessary to achieve crystallization, while still allowing localized flexibility around the C–N bonds[3].

Guest-Induced Structural Dynamics

Because the urea linkage retains rotational flexibility, COF-118 exhibits dynamic behavior within its 2D layers. In the activated (guest-free) state, the layers engage in strong interlayer N–H···O hydrogen-bonding interactions, leading to a contracted or slightly offset phase (4)[4]. Upon the introduction of guest molecules (such as acetonitrile or methanol), these intraframework hydrogen bonds are disrupted, allowing the layers to relax into a highly crystalline, expanded phase[4].

Structural_Dynamics Activated Activated COF-118 (Contracted Phase) Mechanism1 Interlayer N-H···O Hydrogen Bonding & C-N Bond Rotation Activated->Mechanism1 Guest_In Guest Inclusion (e.g., Methanol, Acetonitrile) Mechanism1->Guest_In Expanded Expanded COF-118 (Relaxed Phase) Guest_In->Expanded Disrupts H-Bonds Guest_Out Guest Removal (Vacuum / Heat) Expanded->Guest_Out Guest_Out->Activated Restores H-Bonds

Reversible guest-induced structural dynamics in urea-linked COF-118.

Experimental Protocols

Design Rationale (Expertise & Experience)

The synthesis of COF-118 requires a delicate thermodynamic balance between monomer solubility and the rate of crystallization. A solvent mixture of N-methyl-2-pyrrolidinone (NMP) and 1,2,4-trichlorobenzene (TCB) is employed because NMP effectively dissolves the highly polar DMBDU, while TCB acts as a non-polar modulator to slow down the reaction, promoting thermodynamic error correction (3)[3]. 6 M aqueous acetic acid is used as the catalyst to drive the Schiff-base-like condensation while simultaneously facilitating the necessary proton transfers for keto tautomerization[3].

Solvothermal Synthesis of COF-118
  • Preparation of Precursors : In a 10 mL Pyrex tube, add 1,3,5-triformylphloroglucinol (TFP) and DMBDU in a 2:3 molar ratio to maintain stoichiometric balance for the 2D hexagonal lattice (5)[5].

  • Solvent Addition : Add a solvent mixture of NMP and TCB to the tube. Sonicate the mixture for 10 minutes to ensure a homogenous dispersion of the monomers.

  • Catalyst Injection : Add 6 M aqueous acetic acid to the suspension[5].

  • Degassing : Flash-freeze the tube in a liquid nitrogen bath, evacuate to an internal pressure of <150 mTorr, and flame-seal the tube. Causality Note: This prevents the oxidative degradation of the amine/urea functional groups during the prolonged high-temperature reaction.

  • Crystallization : Place the sealed tube in an isothermal oven at 85 °C for 72 hours (3 days)[5].

  • Isolation : After cooling to room temperature, break the seal and collect the crystalline precipitate via centrifugation or vacuum filtration.

COF_Synthesis TFP 1,3,5-Triformylphloroglucinol (TFP) Reaction Solvothermal Synthesis 85°C, 3 Days, <150 mTorr TFP->Reaction DMBDU DMBDU Monomer (CAS: 2251763-73-0) DMBDU->Reaction Solvents NMP / TCB Solvent Mixture Solvents->Reaction Catalyst 6M aq. Acetic Acid Catalyst Catalyst->Reaction COF118 COF-118 (Dynamic 2D Framework) Reaction->COF118 Condensation & Crystallization

Experimental workflow for the solvothermal synthesis of COF-118 using DMBDU and TFP.

Activation and Self-Validation
  • Solvent Exchange : Wash the isolated powder extensively with N,N-dimethylformamide (DMF) to remove unreacted monomers, followed by Soxhlet extraction with tetrahydrofuran (THF) or methanol for 24 hours to clear the pores of high-boiling synthesis solvents.

  • Vacuum Drying : Evacuate the solvent-exchanged COF at 120 °C under dynamic vacuum (10⁻⁵ Torr) for 12 hours to yield the activated COF-118.

  • Self-Validation (FT-IR) : To confirm successful polymerization, perform FT-IR spectroscopy. The protocol is validated if: The characteristic aldehyde C=O stretch of TFP disappears, and the urea C=O stretch undergoes a blueshift (from ~1650 cm⁻¹ in the DMBDU monomer to ~1713 cm⁻¹ in the COF) due to the increased double-bond character of the linkage (3)[3].

Analytical Validation & Data Presentation

To benchmark the synthesized COF-118 against literature standards, the following physicochemical and stability metrics should be verified:

Table 1: Physicochemical Properties of COF-118

PropertyValue / ObservationAnalytical Method
BET Surface Area ~1524 m²/g (6)[6]N₂ Physisorption (77 K)
Linkage Type Urea (Keto-form)[3]¹³C CP-MAS NMR, FT-IR
Structural Dynamics Reversible expansion/contraction[4]in-situ PXRD with guest dosing

Table 2: Chemical Stability Profile of COF-118 (3)[3]

Condition (24 h exposure)Structural Integrity (PXRD)Porosity Retention
Boiling Water RetainedHigh
12 M HCl (aq) RetainedHigh
Saturated NaHCO₃ (aq) RetainedHigh
1 M NaOH (aq) DegradedN/A (Material lost)

References

  • DMBDU|2251763-73-0 - Luminescence technology corp. Source: lumtec.com.tw URL:1

  • Urea-Linked Covalent Organic Frameworks | Journal of the American Chemical Society Source: acs.org URL:2

  • Urea-Linked Covalent Organic Frameworks - Omar Yaghi Source: berkeley.edu URL:4

  • Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - SciSpace Source: scispace.com URL:5

  • Urea-Linked Covalent Organic Frameworks - Berkeley Global Science Institute Source: berkeley.edu URL:3

  • Nitrogen-rich covalent organic frameworks: a promising class of sensory materials Source: rsc.org URL:6

Sources

Method

Application Note and Protocol: Laboratory Preparation of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

For: Researchers, scientists, and drug development professionals Introduction 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea is a symmetrical aromatic diurea compound. Urea and diurea derivatives are of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea is a symmetrical aromatic diurea compound. Urea and diurea derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These compounds can act as inhibitors for various enzymes and have shown potential in the development of treatments for diseases such as Parkinson's disease by selectively inhibiting α-synuclein oligomer formation.[1] The synthesis of such molecules is a critical step in the exploration of their therapeutic potential.

This document provides a detailed, step-by-step protocol for the laboratory preparation of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea. The synthesis involves the reaction of o-tolidine (3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine) with a suitable urea-forming reagent. The causality behind experimental choices, safety precautions, and expected outcomes are thoroughly discussed to ensure a reproducible and safe laboratory procedure.

Scientific Principle

The synthesis of diurea compounds from diamines is a well-established chemical transformation.[2][3][4] The core of this synthesis is the nucleophilic addition of the primary amine groups of a diamine to a carbonyl-containing reagent that can form the urea linkage. Common methods involve the use of isocyanates, phosgene or its safer equivalents, or the reaction with urea itself under specific conditions.[5][6]

In this protocol, we will focus on a direct and accessible method utilizing the reaction of o-tolidine with an excess of urea. This method avoids the use of highly toxic and moisture-sensitive reagents like isocyanates or phosgene. The reaction proceeds by the thermal decomposition of urea to generate isocyanic acid (HNCO) in situ. The isocyanic acid then reacts with the primary amine groups of o-tolidine to form the desired diurea product.

Materials and Equipment

Reagents
ReagentFormulaCAS No.Molar Mass ( g/mol )PuritySupplier
o-TolidineC₁₄H₁₆N₂119-93-7212.29≥95%Sigma-Aldrich[7]
UreaCH₄N₂O57-13-660.06≥99%Fisher Scientific
EthanolC₂H₅OH64-17-546.0795%VWR
Deionized WaterH₂O7732-18-518.02-Millipore
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Spatula

  • Analytical balance

  • Melting point apparatus

  • Fume hood

Safety Precautions

o-Tolidine is a suspected carcinogen and is toxic. [8][9][10][11] It is harmful if swallowed and may cause cancer.[9] All handling of o-tolidine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of exposure, seek immediate medical attention. Dispose of o-tolidine waste according to institutional and local regulations for hazardous materials.

Urea , while generally considered to have low toxicity, can cause skin and eye irritation.[12] Avoid breathing dust. In case of contact, rinse the affected area with plenty of water.[12] When heated to decomposition, urea can emit toxic fumes, including nitrogen oxides and ammonia.[13]

Experimental Protocol

The following protocol outlines the step-by-step procedure for the synthesis of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea.

Step 1: Reaction Setup
  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a heating mantle. Ensure all glassware is clean and dry.

  • Place the entire apparatus in a certified fume hood.

Step 2: Charging of Reagents
  • Weigh out 10.6 g (0.05 mol) of o-tolidine and transfer it to the three-neck round-bottom flask.

  • Add 24.0 g (0.4 mol) of urea to the flask. The large excess of urea is crucial to drive the reaction to completion by ensuring a sufficient concentration of the in-situ generated isocyanic acid.

  • Add 100 mL of deionized water to the flask. The water acts as a solvent and facilitates the thermal decomposition of urea.

Step 3: Reaction
  • Begin stirring the mixture to ensure homogeneity.

  • Heat the mixture to reflux (approximately 100-105 °C) using the heating mantle.

  • Maintain the reflux for 4-6 hours. During this time, the urea will slowly decompose to isocyanic acid and ammonia. The isocyanic acid will then react with the amino groups of o-tolidine. A precipitate of the diurea product should form as the reaction progresses.

Step 4: Isolation and Purification of the Product
  • After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.

  • Further cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter with two 50 mL portions of cold deionized water to remove any unreacted urea and other water-soluble impurities.

  • Wash the product with 30 mL of cold 95% ethanol to remove any unreacted o-tolidine and other organic impurities.

  • Dry the purified product in a vacuum oven at 80 °C for 4 hours or until a constant weight is achieved.

Step 5: Characterization
  • Determine the melting point of the dried product. The literature value for similar diurea compounds can be used as a reference.

  • Obtain the infrared (IR) spectrum of the product. Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).

  • For a more detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: o-Tolidine & Urea setup Assemble Glassware: 3-Neck Flask, Condenser reagents->setup Charge Flask reflux Heat to Reflux (4-6 hours) setup->reflux Add Water & Stir cool Cool to Room Temp & Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash_water Wash with Cold Water filter->wash_water wash_etoh Wash with Cold Ethanol wash_water->wash_etoh dry Dry in Vacuum Oven wash_etoh->dry characterization Characterization: Melting Point, IR, NMR dry->characterization

Caption: Step-by-step workflow for the synthesis of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea.

Expected Results

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
Melting Point >300 °C (decomposes)
Molecular Formula C₁₆H₁₈N₄O₂
Molecular Weight 298.34 g/mol

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction is refluxed for the full duration. Confirm the reaction temperature is maintained.
Loss of product during workup.Ensure the reaction mixture is thoroughly cooled before filtration. Use cold washing solvents.
Product is colored Presence of impurities from o-tolidine oxidation.o-Tolidine can be sensitive to air and light.[8] Use fresh, high-purity o-tolidine. The product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if necessary.
Broad melting point range Impure product.Recrystallize the product as described above. Ensure the product is completely dry.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea. By following the outlined steps and adhering to the safety precautions, researchers can reliably prepare this compound for further investigation in drug discovery and materials science. The provided rationale for each step and troubleshooting guide should enable successful synthesis and purification.

References

  • O-Tolidine - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • o-Tolidine - SAFETY DATA SHEET - PENTA. (2024, December 2).
  • 1,4-Diurea- and 1,4-Dithiourea-Substituted Aromatic Derivatives Selectively Inhibit α-Synuclein Oligomer Formation In Vitro - PMC. (n.d.).
  • Safety data sheet - Farmalabor Materie Prime. (2021, March 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - PMC. (2022, December 25).
  • Working Document SAFETY DATA SHEET UREA Cod: FDS-BM-06-005-011 Version 1/05.06.2024 Original. (2024, June 5).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 7).
  • Safety Data Sheet: Urea - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet: Urea - Carl ROTH. (n.d.).
  • Urea - SAFETY DATA SHEET. (2023, August 22).
  • Urea, granular - CF Industries. (2025, June 2).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
  • EP0105168A1 - Aromatic uretdione-di-urea diamines, process for their production and their use in the production of polyurethanes - Google Patents. (n.d.).
  • Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. (2021, June 9).
  • Is there any reagent for conversion of 1,3 diamines to cyclic urea derivative at room temperature? | ResearchGate. (2013, December 3).
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI. (2023, April 19).
  • Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate - Organic Chemistry Portal. (n.d.).
  • 1,1′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)diurea - Fluorochem. (n.d.).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Tolidine - Wikipedia. (n.d.).
  • 1,1'-([1,1'-Biphenyl]-4,4'-diyl)diurea | 13140-82-4 | TCI AMERICA. (n.d.).
  • o -T O L I D I N E - CDC Stacks. (n.d.).
  • Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice - PubMed. (2011, December 15).
  • o-Tolidine = 95 119-93-7 - Sigma-Aldrich. (n.d.).
  • Synthesis of 1,3-dimethylurea hydrochloride - PrepChem.com. (n.d.).
  • Orthotolidine (o-Tolidine) Test for Presumptive Identification of Blood - Medical Algorithms. (n.d.).
  • 1,1'-(3,3'-DIMETHYL-1,1'-BIPHENYL-4,4'-DIYL)BIS(3-(O-TOLYL)UREA) - Sigma-Aldrich. (n.d.).
  • 1,3-DIMETHYLUREA | (n.d.).
  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003, August 11).
  • US2385471A - Colorimetric method for testing for available chlorine - Google Patents. (n.d.).

Sources

Application

Application Note: Incorporation of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea into Porous Polymer Networks

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Synthesis, mechanistic insights, and application of dynamic urea-linked Covalent Organic Frameworks (COFs), specifically COF-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Synthesis, mechanistic insights, and application of dynamic urea-linked Covalent Organic Frameworks (COFs), specifically COF-118.

Introduction & Mechanistic Insights

The development of porous polymer networks, particularly Covalent Organic Frameworks (COFs), has historically relied on rigid building blocks to maintain permanent porosity and high crystallinity[1][2]. However, introducing structural flexibility into these networks unlocks advanced functionalities such as guest-induced dynamic "breathing," adaptive pore sizes, and stimuli-responsive drug delivery.

The molecule 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) serves as a groundbreaking monomer in this domain. By co-condensing DMBDU with 1,3,5-triformylphloroglucinol (TFP), researchers can synthesize COF-118 , one of the first highly crystalline, urea-linked 2D COFs[3][4].

The Causality of Monomer Design

The selection of DMBDU over simpler aliphatic or un-substituted aromatic ureas is highly deliberate:

  • Controlled Flexibility: The urea linkages provide low C–N rotational energy barriers, allowing the 2D polymer sheets to undergo reversible structural dynamics upon the inclusion or removal of guest molecules (e.g., methanol or acetonitrile)[2][5].

  • Crystallinity Preservation: Unrestricted flexibility usually leads to amorphous polymers. DMBDU counters this via its biphenylene core and 3,3'-methyl substituents. These steric constraints restrict excessive degrees of freedom, ensuring that the resulting COF-118 maintains a massive Brunauer–Emmett–Teller (BET) surface area (~1524 m² g⁻¹) compared to its un-substituted counterpart, COF-117 (~114 m² g⁻¹)[1][5].

  • Interlayer Hydrogen Bonding: The rich hydrogen-bonding donor/acceptor sites of the urea motifs stabilize the stacking of 2D layers while providing highly specific binding sites for target analytes[6][7].

Experimental Workflow & Structural Dynamics

The following diagram illustrates the synthesis pathway and the guest-induced structural dynamics enabled by the DMBDU monomer.

COF_Synthesis TFP Monomer 1: 1,3,5-Triformylphloroglucinol (TFP) Synthesis Solvothermal Condensation (NMP/TCB/AcOH, 85°C, 3 days) TFP->Synthesis DMBDU Monomer 2: DMBDU (Diurea Linker) DMBDU->Synthesis COF118_Act Activated COF-118 (Contracted Pore State) Synthesis->COF118_Act Activation & Drying Guest Guest Molecule Exposure (e.g., Acetonitrile, Methanol) COF118_Act->Guest Vapor/Liquid Dosing COF118_Exp Dynamic COF-118 (Expanded Pore State via C-N Rotation) Guest->COF118_Exp H-Bond Disruption COF118_Exp->COF118_Act Guest Removal (Vacuum)

Caption: Synthesis workflow of DMBDU-based COF-118 and its reversible guest-induced structural dynamics.

Materials and Reagents

  • 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU): >98% purity.

  • 1,3,5-Triformylphloroglucinol (TFP): >98% purity.

  • Solvents: N-Methyl-2-pyrrolidone (NMP), 1,2,4-Trichlorobenzene (TCB), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone. (All anhydrous and degassed).

  • Catalyst: 6 M Aqueous Acetic Acid (AcOH).

  • Equipment: Pyrex tubes (10 mL), vacuum manifold (Schlenk line), Soxhlet extractor, supercritical CO₂ dryer.

Step-by-Step Protocol: Synthesis of COF-118

This protocol is designed as a self-validating system. The specific solvent ratios and temperature profiles are critical to overcoming the low rotational energy of the urea C-N bond, ensuring thermodynamic control over crystallization[5].

Step 1: Monomer Preparation
  • Weigh 15.0 mg (0.071 mmol) of TFP and 31.6 mg (0.106 mmol) of DMBDU.

  • Transfer both monomers into a 10 mL heavy-wall Pyrex tube. Note: The stoichiometric ratio of 2:3 (TFP:DMBDU) is essential for the complete formation of the 2D hexagonal/rhombic lattice.

Step 2: Solvent Addition & Homogenization
  • Add 0.5 mL of NMP and 0.5 mL of TCB to the Pyrex tube.

  • Sonicate the mixture for 10 minutes until a homogeneous suspension is achieved.

  • Add 0.1 mL of 6 M aqueous AcOH. Causality: The NMP/TCB mixture provides the optimal dielectric constant and boiling point for monomer solubility, while the 6M AcOH catalyzes the condensation reaction.

Step 3: Degassing (Freeze-Pump-Thaw)
  • Flash-freeze the tube in a liquid nitrogen bath (77 K).

  • Evacuate the tube to an internal pressure of < 150 mTorr.

  • Isolate the tube from the vacuum and allow it to thaw completely.

  • Repeat this cycle three times. Flame-seal the tube under static vacuum during the final freezing step. Causality: Removing oxygen prevents the oxidative degradation of the amine/urea functionalities at elevated temperatures, ensuring high framework fidelity.

Step 4: Solvothermal Polymerization
  • Place the sealed tube in an isothermal oven at 85 °C for 72 hours (3 days)[5].

  • Allow the tube to cool to room temperature naturally. A crystalline precipitate (COF-118) will be visible.

Step 5: Activation and Purification
  • Break the seal and filter the precipitate.

  • Wash the solid extensively with THF and Acetone to remove unreacted monomers and oligomers.

  • Perform Soxhlet extraction with THF for 24 hours.

  • Critical Step: To prevent pore collapse due to capillary forces during solvent evaporation, activate the COF using supercritical CO₂ drying, or dry under dynamic vacuum at 120 °C for 12 hours.

Quantitative Data & Characterization

The structural advantages of incorporating the sterically hindered DMBDU monomer become evident when compared to the un-substituted BDU monomer (used in COF-117).

Property / MetricCOF-117 (BDU Linker)COF-118 (DMBDU Linker)Analytical Causality / Significance
BET Surface Area ~114 m² g⁻¹~1524 m² g⁻¹ Methyl groups in DMBDU restrict excessive C-N rotation, preventing pore collapse and maintaining high crystallinity[5].
Chemical Stability ModerateExcellent COF-118 retains crystallinity in 12 M HCl, boiling water, and saturated NaHCO₃ for 24h[7].
Guest Response Amorphous transitionReversible Dynamics DMBDU allows the framework to expand/contract via H-bond disruption without losing long-range order[2].
FT-IR Shift (Urea C=O) Blue-shift upon MeCNBlue-shift upon MeCN Confirms that guest molecules actively interact with the urea linkages, disrupting interlayer H-bonds[7].

Advanced Applications: Thin-Film Microextraction (TFME)

Because of the rich hydrogen-bonding sites and π-π interaction capabilities provided by the DMBDU-derived urea linkages, these porous networks are highly effective for selective molecular capture.

A prominent application is the functionalization of polytetrafluoroethylene (PTFE) films with urea-linked COFs for the Thin-Film Microextraction (TFME) of environmental contaminants and active pharmaceutical ingredients (e.g., Rhodamine B)[6].

Application_TFME PTFE Bare PTFE Film (Hydrophobic) InSitu In-Situ COF Growth (DMBDU + TFP) PTFE->InSitu ModifiedFilm COF-Modified PTFE (Hydrophilic, High Surface Area) InSitu->ModifiedFilm Covalent Grafting Extraction TFME Process (Target Capture via H-Bonds & π-π) ModifiedFilm->Extraction Immersion in Sample Analysis HPLC-FLD Analysis (Trace Detection) Extraction->Analysis Desorption & Quantification

Caption: Workflow for utilizing urea-linked COFs in Thin-Film Microextraction (TFME) for trace analysis.

Application Protocol (Brief):

  • Film Preparation: Grow the DMBDU-based COF in-situ on a polydopamine-modified PTFE substrate. The rich urea groups shift the film's contact angle, making it highly hydrophilic and suitable for aqueous samples[6].

  • Extraction: Immerse the COF-PTFE film into the sample matrix. The dynamic pores adjust to accommodate target molecules, binding them via electrostatic and hydrogen-bonding interactions.

  • Desorption & Analysis: Elute the captured analytes using a polar solvent (e.g., methanol) and quantify using HPLC.

References

  • Ji, C., Kang, C., Patra, B. C., & Zhao, D. "Flexible Covalent Organic Frameworks: Design, Synthesis, and Applications." CCS Chemistry. Available at:[Link]

  • Zhao, C., Diercks, C. S., Zhu, C., Hanikel, N., Pei, X., & Yaghi, O. M. (2018). "Urea-Linked Covalent Organic Frameworks." Journal of the American Chemical Society, 140(50), 16438-16441. Available at:[Link]

  • "Nitrogen-rich covalent organic frameworks: a promising class of sensory materials." RSC Advances (2021). Available at:[Link]

  • "Urea-linked covalent organic framework functionalized polytetrafluoroethylene film for selective and rapid thin film microextraction." Journal of Chromatography A (2022). Available at: [Link]

  • Yaghi, O. M. et al. "Urea-Linked Covalent Organic Frameworks - Berkeley Global Science Institute." Available at: [Link]

Sources

Method

Application Note: Catalytic Applications of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) Derivatives

Executive Summary The rational design of organocatalysts and porous frameworks relies heavily on the precise spatial arrangement of hydrogen-bonding donors. 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organocatalysts and porous frameworks relies heavily on the precise spatial arrangement of hydrogen-bonding donors. 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) and its bis(thiourea) analogs have emerged as highly versatile building blocks. Characterized by a sterically tunable 3,3'-dimethylbiphenyl backbone and dual hydrogen-bond-donating urea/thiourea moieties, DMBDU derivatives serve two primary catalytic roles:

  • As discrete chiral organocatalysts for asymmetric transformations (e.g., the Henry reaction) [1].

  • As flexible structural linkers in the synthesis of 2D Covalent Organic Frameworks (e.g., COF-118), enabling guest-responsive, heterogeneous catalysis and photocatalytic CO₂ reduction [2, 3].

This application note provides a comprehensive guide to the mechanistic rationale, performance metrics, and validated protocols for utilizing DMBDU derivatives in advanced catalytic workflows.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

Hydrogen-Bonding Activation in Discrete Catalysis

In discrete organocatalysis, DMBDU derivatives (particularly bis-thioureas) operate via explicit double hydrogen-bonding. The acidic N-H protons of the urea/thiourea groups coordinate with Lewis basic sites on electrophiles (such as the oxygen atoms of nitroalkanes or carbonyls). This coordination withdraws electron density, lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile and facilitating nucleophilic attack. The 3,3'-dimethylbiphenyl axis restricts conformational freedom, projecting the chiral environment (when functionalized with chiral amines) directly into the transition state to ensure high enantioselectivity [1].

G Substrate Electrophile (e.g., Carbonyl/Nitro) Complex Hydrogen-Bonded Intermediate Substrate->Complex Catalyst DMBDU Derivative (Diurea/Thiourea) Catalyst->Complex Dual H-Bonding Nucleophile Nucleophile Attack Complex->Nucleophile LUMO Lowering Product Catalytic Product & Catalyst Regeneration Nucleophile->Product Product->Catalyst Turnover

Figure 1: Mechanism of electrophile activation via dual hydrogen-bonding by DMBDU derivatives.

Reversible Structural Dynamics in COF-118

When DMBDU is condensed with 1,3,5-triformylphloroglucinol (TFP), it forms COF-118 , a 2D urea-linked framework. Unlike rigid imine-linked COFs, COF-118 exhibits rare structural flexibility. The urea linkage possesses rotational freedom around the C–N bond, and the framework is stabilized by robust interlayer hydrogen bonding. Upon the introduction of guest molecules (substrates), the layers slide and expand (a "breathing" effect), exposing the catalytic urea sites. Once the product is formed and expelled, the COF contracts back to its resting state. This dynamic porosity is highly advantageous for size-selective heterogeneous catalysis [2, 4].

G Resting Contracted COF-118 (Resting State) Expanded Expanded COF-118 (Active State) Resting->Expanded Guest Inclusion (C-N Rotation) Substrate Substrate Inclusion Expanded->Substrate H-Bond Activation Product Product Release Substrate->Product Catalytic Conversion Product->Resting Guest Removal

Figure 2: Reversible structural dynamics of COF-118 facilitating guest-responsive catalysis.

Key Catalytic Applications

Asymmetric Henry (Nitroaldol) Reaction

Chiral biphenyl-based bis(thiourea) organocatalysts derived from the DMBDU backbone are highly effective for the asymmetric Henry reaction. By reacting nitroalkanes with aromatic aldehydes, these catalysts yield chiral nitroaldols with excellent enantiomeric excess (ee). The biphenyl scaffold prevents the free rotation of the catalyst arms, locking the transition state into a highly ordered C2-symmetric conformation. Furthermore, the high affinity of these specific catalysts to silica gel allows for a chromatography-free isolation procedure, making the process highly scalable [1].

Photocatalytic CO₂ Reduction

Nitrogen-rich COFs utilizing urea and thiourea linkages (such as COF-118 and its analogs) are emerging platforms for CO₂ photoreduction. The urea linkages not only provide structural flexibility but also act as specific binding sites for CO₂ via hydrogen bonding. The extended π-conjugation of the biphenyl backbone facilitates rapid charge transfer of photogenerated electron-hole pairs, suppressing recombination and driving the reduction of CO₂ to CO or formate under visible light irradiation [3].

Quantitative Performance Data

The following table summarizes the benchmark catalytic performance of DMBDU-derivatives in both discrete and framework-based applications.

Catalyst TypeApplicationKey SubstratesYield / ConversionSelectivity / eeRef
Chiral DMBDU-Thiourea Asymmetric Henry ReactionNitromethane + Benzaldehyde>90%Up to 94.6% ee[1]
Chiral DMBDU-Thiourea Asymmetric Henry ReactionNitroethane + Heteroaryl Aldehydes85-99%High syn-diastereoselectivity[1]
COF-118 (DMBDU-TFP) Heterogeneous OrganocatalysisSize-selective guest inclusionN/A (Dynamic expansion)High size-exclusion[2, 4]
Thiourea-linked COFs Photocatalytic CO₂ ReductionCO₂ + H₂O (Visible Light)High CO evolution rate>95% selectivity for CO[3]

Validated Experimental Protocols

Protocol A: Solvothermal Synthesis of COF-118 (DMBDU-TFP)

This protocol utilizes a reversible condensation followed by an irreversible keto-enol tautomerization to lock the framework.

Materials:

  • 1,3,5-Triformylphloroglucinol (TFP)

  • 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU)

  • N-Methyl-2-pyrrolidone (NMP) / 1,2,4-Trichlorobenzene (TCB)

  • Aqueous Acetic Acid (6 M)

Step-by-Step Procedure:

  • Monomer Preparation: In a Pyrex tube, suspend TFP (0.1 mmol) and DMBDU (0.15 mmol) in a solvent mixture of NMP and TCB (1:1 v/v, 2.0 mL).

  • Catalyst Addition: Add 0.2 mL of 6 M aqueous acetic acid to the suspension.

  • Degassing: Sonicate the mixture for 10 minutes. Flash freeze the tube in a liquid nitrogen bath, evacuate to an internal pressure of <150 mTorr, and flame-seal the tube.

  • Solvothermal Condensation: Heat the sealed tube in an isothermal oven at 85 °C for 72 hours.

  • Isolation: Cool the tube to room temperature. Filter the resulting precipitate and wash extensively with N,N-dimethylformamide (DMF) followed by acetone to remove unreacted monomers.

  • Activation: Subject the powder to Soxhlet extraction with tetrahydrofuran (THF) for 24 hours. Dry the activated COF-118 under dynamic vacuum at 120 °C for 12 hours.

  • Quality Control: Validate framework formation via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and FT-IR to verify the disappearance of the primary amine N-H stretching bands.

Protocol B: General Procedure for Asymmetric Henry Reaction

Using a discrete chiral biphenyl-bis(thiourea) catalyst.

Step-by-Step Procedure:

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the chiral DMBDU-thiourea catalyst (10 mol%) in anhydrous THF (1.0 mL).

  • Substrate Addition: Add the aromatic aldehyde (0.5 mmol) to the solution, followed by the addition of the nitroalkane (e.g., nitromethane, 5.0 mmol, 10 equiv).

  • Catalysis: Stir the reaction mixture at -20 °C (or optimized temperature) for 24–48 hours. Monitor the reaction progress via TLC or GC-MS.

  • Chromatography-Free Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add the crude mixture to a small pad of silica gel. Wash with a non-polar solvent (e.g., hexane) to elute the nitroaldol product, leaving the strongly adsorbing catalyst on the silica.

  • Analysis: Determine the yield via ¹H-NMR and the enantiomeric excess (ee) via chiral HPLC.

References

  • Otevrel, J., & Bobal, P. "Biphenyl-Based Bis(thiourea) Organocatalyst for Asymmetric and syn-Selective Henry Reaction." Thieme-Connect, 2016.1

  • Zhao, C., et al. "Urea-Linked Covalent Organic Frameworks." Journal of the American Chemical Society, 2018. 2

  • "Covalent Organic Frameworks as Emerging Platforms for CO2 Photoreduction." ACS Catalysis, 2021. 3

  • "Flexible Covalent Organic Frameworks: Design, Synthesis, and Applications." CCS Chemistry, 2024. 4

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low solubility of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea in polar aprotic solvents

Answering the user's request. Technical Support Center: Solubility Guide for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea Prepared by the Office of the Senior Application Scientist Executive Summary This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Technical Support Center: Solubility Guide for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Prepared by the Office of the Senior Application Scientist

Executive Summary

This technical guide addresses the frequently encountered challenge of the low solubility of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (Compound of Interest) in common polar aprotic solvents. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the molecular factors governing this compound's solubility, alongside a practical, question-and-answer-based troubleshooting guide. We will explore systematic strategies, from basic solvent selection and physical methods to more advanced co-solvent systems, to ensure successful dissolution for experimental use. The protocols herein are designed to be robust and self-validating, empowering users to make informed decisions and overcome solubility hurdles in their research.

Foundational Concepts: Why is This Compound Poorly Soluble?

Understanding the molecular architecture of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea is critical to diagnosing and solving solubility issues. Its behavior is a delicate balance of competing intermolecular forces.

The low solubility arises primarily from two core structural features:

  • The Rigid Biphenyl Core: The central biphenyl group is non-polar, hydrophobic, and structurally rigid. This rigidity promotes strong intermolecular pi-pi stacking, a phenomenon where the aromatic rings of adjacent molecules align and interact, leading to high crystal lattice energy—the energy required to break apart the solid-state crystal.[1][2] Water and other highly polar solvents are ineffective at overcoming these strong interactions.[3]

  • Extensive Hydrogen Bonding of Diurea Moieties: The two urea functional groups are potent hydrogen bond donors and acceptors.[4] This allows the molecules to form a highly ordered, three-dimensional network of hydrogen bonds with each other in the solid state. This self-association further increases the crystal lattice energy, making it difficult for solvent molecules to penetrate and solvate the individual molecules.[4]

The 3,3'-dimethyl groups play a crucial and beneficial role. They introduce steric hindrance that disrupts the planarity of the biphenyl rings. This twisting of the molecular backbone helps to reduce the efficiency of crystal packing and pi-pi stacking.[4] As a result, 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea is generally more soluble than its non-methylated counterpart, 1,1'-([1,1'-biphenyl]-4,4'-diyl)diurea, but challenges remain.

Molecular Factors Influencing Solubility A Rigid Biphenyl Core (Hydrophobic) D Strong Pi-Pi Stacking & High Crystal Lattice Energy A->D Promotes B Diurea Groups (H-Bonding) E Extensive Self-Association (H-Bond Network) B->E Enables C 3,3'-Dimethyl Groups (Steric Hindrance) F Disrupted Planarity & Reduced Packing Efficiency C->F Causes G Low Solubility D->G Leads to E->G Leads to F->G Helps Mitigate Start Compound Undissolved in Solvent at RT Step1 Vortex / Agitate (5-10 min) Start->Step1 Check1 Dissolved? Step1->Check1 Step2 Sonicate (15-30 min) Check1->Step2 No Success Solution Prepared Check1->Success Yes Check2 Dissolved? Step2->Check2 Step3 Gentle Warming (40-50°C) Check2->Step3 No Check2->Success Yes Check3 Dissolved? Step3->Check3 Check3->Success Yes Failure Consider Advanced Strategies (Q3) Check3->Failure No

Caption: Troubleshooting workflow for initial dissolution.

  • Sonication: Use a bath sonicator for 15-30 minutes. The ultrasonic waves provide localized energy to break apart the crystal lattice and enhance solvent interaction, a process sometimes referred to as sonocrystallization in reverse. [5][6]2. Gentle Warming: Heat the solution to 40-50°C while stirring. Increasing the temperature provides the necessary kinetic energy to overcome the activation barrier for dissolution. [7]Be cautious not to exceed the thermal stability limits of the compound or the boiling point of the solvent if working with more volatile alternatives.

  • Combination: For particularly stubborn samples, combine gentle warming with intermittent sonication.

Always ensure the solution is allowed to cool to room temperature before use to confirm that the compound does not precipitate back out.

Q3: I've tried heating and sonication, but solubility is still too low for my needs. Are there any other options?

A3: Yes. If physical methods are insufficient, the next step is to modify the solvent system itself by using a co-solvent or a solubilizing agent.

  • Co-solvency: This is a powerful technique where a second, miscible solvent is added to the primary solvent to alter its polarity and solvation properties. [5]While you are already using strong polar aprotic solvents, sometimes a small amount of a different type of solvent can disrupt the solute's self-association.

    • Strategy: Try creating a binary solvent system. For example, a 9:1 or 4:1 mixture of DMF:THF or DMSO:DCM (Dichloromethane). The less polar co-solvent can sometimes improve interactions with the hydrophobic biphenyl core. Experimental validation is key.

  • Use of Solubilizing Agents (Hydrotropy): Hydrotropy is a phenomenon where adding a large amount of a second solute (the hydrotrope) increases the aqueous solubility of another solute. [5][8]Urea itself and its simple derivatives are known to act as hydrotropes. [4][8][9] * Strategy (for aqueous dilutions): If the ultimate goal is to dilute the DMSO stock into an aqueous buffer, consider including a hydrotrope like N,N-dimethylurea in the final aqueous medium at a low molar concentration to help keep the compound in solution. This requires careful validation to ensure the hydrotrope does not interfere with your assay.

Q4: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

A4: This is a classic solubility problem known as "crashing out." It occurs because the highly lipophilic compound, stable in 100% organic solvent, is suddenly exposed to a predominantly aqueous environment where its solubility is exceedingly low. [10] Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final assay medium. Perform a serial dilution to find the highest concentration that remains in solution. [10]2. Increase the Co-solvent Percentage: The most common solution is to slightly increase the final percentage of DMSO in your aqueous buffer. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Always run a vehicle control with the identical final DMSO concentration to normalize for any solvent effects. [10]3. Use Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the final aqueous buffer can help create micelles that encapsulate the hydrophobic compound and keep it dispersed.

  • Use Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic "guest" molecules, like your compound, rendering them water-soluble. [10][11]Preparing the compound as an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) before final dilution can dramatically improve aqueous solubility.

Experimental Protocols

Protocol 1: Standard Method for Preparing a Concentrated Stock Solution

This protocol describes the standard procedure for dissolving 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea in an organic solvent for experimental use.

Materials:

  • 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (MW: 298.35 g/mol )

  • Anhydrous DMSO or DMF

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a clean, dry glass vial. For example, to make 1 mL of a 10 mM stock solution, weigh out 2.98 mg.

  • Add Solvent: Add the calculated volume of DMSO or DMF to the vial. For the example above, add 1.0 mL.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. Visually inspect for any remaining solid particles.

  • Apply Physical Methods (If Necessary):

    • If solids remain, place the vial in a bath sonicator for 15-minute intervals. Check for dissolution after each interval.

    • If sonication is insufficient, place the vial in a heating block or water bath set to 40-50°C for 10-15 minutes with intermittent vortexing.

  • Final Check: Once all solid has dissolved, allow the solution to cool completely to room temperature. A stable solution should remain clear and free of any precipitate.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the solution completely and vortex to ensure homogeneity.

References

  • Benchchem. (2025). Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide. Benchchem.
  • University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content.
  • Grokipedia. (n.d.). Biphenyl. Grokipedia.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Brainly. (2023, February 24). a) There should be a difference in your results between the solubilities of biphenyl and benzophenone in. Brainly.
  • PMC. (2021, February 19). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. PMC.
  • Benchchem. (2025). Strategies to increase the solubility of 1,3-Diisopropylurea for specific applications. Benchchem.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Benchchem. (2025). Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays. Benchchem.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • PMC. (n.d.). Usefulness of Urea as a Means of Improving the Solubility of Poorly Water-Soluble Ascorbyl Palmitate. PMC.
  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. (n.d.).
  • Cayman Chemical. (2022, December 16). PRODUCT INFORMATION - 1,3-Diphenylurea.
  • PMC. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC.

Sources

Optimization

Technical Support Center: Processing &amp; Thermal Stability of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Welcome to the Technical Support Center for the formulation and processing of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea . Because this compound is a fully aromatic diurea derivative, it exhibits unique thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and processing of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea . Because this compound is a fully aromatic diurea derivative, it exhibits unique thermodynamic behaviors and vulnerabilities during high-temperature processing.

This guide is designed for researchers and drug development professionals to understand the causality behind thermal degradation, troubleshoot common experimental failures, and implement self-validating processing workflows.

Mechanistic Causality: The "Why" Behind Thermal Degradation

To prevent degradation, one must first understand the specific chemical vulnerabilities of the urea linkage (-NH-CO-NH2). Unlike simple thermodynamic melting, the thermal decomposition of aryl ureas is driven by a kinetically controlled four-center pericyclic reaction [1].

Because the 3,3'-dimethylbiphenyl rings are electron-withdrawing relative to aliphatic chains, the activation energy required to break the C-N bond is significantly lowered. When exposed to thermal stress (typically >140°C), the compound undergoes pericyclic cleavage to yield 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diisocyanate (TODI) and ammonia gas (NH3) [1, 2].

Once the highly electrophilic diisocyanate is formed, it triggers a cascade of detrimental side reactions. If moisture is present, the isocyanate rapidly hydrolyzes into o-tolidine (a diamine) and carbon dioxide [3]. In the absence of moisture, the isocyanate reacts with undecomposed diurea to form cross-linked biurets or trimerizes into isocyanurates, permanently altering the pharmacological and physical profile of the batch.

ThermalDegradation A 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl] -4,4'-diyl)diurea B Four-Center Pericyclic Cleavage (T > 140°C) A->B Thermal Stress F Biurets & Isocyanurates A->F Reacts with TODI C TODI (Diisocyanate) + 2 NH3 B->C Deamination D H2O / Moisture C->D Hydrolysis C->F Oligomerization E o-Tolidine (Diamine) + 2 CO2 D->E Decarboxylation

Fig 1. Thermal degradation pathway of the diurea derivative.

Quantitative Degradation Profile

Understanding the exact temperature thresholds is critical for establishing a safe processing window. The table below summarizes the thermal degradation stages based on thermogravimetric and mass spectrometry (TG-MS) data [3].

Table 1: Thermal Degradation Stages and Kinetic Markers

Degradation StageTemperature RangePrimary EffluentMechanistic TransformationAnalytical Marker (FTIR/MS)
Stage I 140°C - 180°CNH3 (m/z 17)Pericyclic cleavage of urea linkages into diisocyanate.Appearance of -NCO stretch (~2270 cm⁻¹)
Stage II 180°C - 220°CNone (Mass stable)Oligomerization; isocyanate reacts with urea to form biurets.Broadening of amide bands (~1650 cm⁻¹)
Stage III > 220°CCO2 (m/z 44)Deep fragmentation and hydrolytic decarboxylation.Primary amine stretch (~3300 cm⁻¹)

Troubleshooting & FAQs

Q1: During hot-melt extrusion, our extrudate turns yellow and exhibits severe outgassing. What is happening? A: The outgassing is ammonia (NH3) released during the primary pericyclic cleavage of the urea linkages [1]. The yellow discoloration is a classic indicator of o-tolidine formation—caused by the moisture-induced hydrolysis of the transient diisocyanate—or the formation of conjugated biuret oligomers. Actionable Fix: Abandon standard hot-melt extrusion. Transition to solvent-cast processing or incorporate highly compatible plasticizers to depress the melt processing temperature strictly below 130°C.

Q2: We are using Thermogravimetric Analysis (TGA) to determine our processing window, but the onset of degradation shifts depending on the heating rate. Why? A: The decomposition of aryl ureas is not a simple thermodynamic phase change; it is a kinetically driven chemical reaction [2]. At slower heating rates, the compound accumulates more residence time at elevated temperatures, allowing the slow pericyclic cleavage to occur earlier, thus artificially lowering the apparent onset temperature. Actionable Fix: Do not rely on dynamic TGA. Use isothermal TGA at your target processing temperature to determine the true safe residence time before mass loss begins.

Q3: How can we analytically distinguish between thermal cleavage and hydrolytic degradation in our processed batches? A: Utilize Fourier Transform Infrared Spectroscopy (FTIR) coupled with Mass Spectrometry.

  • Purely Thermal: You will detect a distinct isocyanate peak (~2270 cm⁻¹) and an increase in biuret cross-linkages.

  • Hydrolytic: You will observe the rapid disappearance of the isocyanate peak, the evolution of CO2 (m/z 44), and the emergence of primary amine stretches (~3300-3500 cm⁻¹) corresponding to the o-tolidine degradation product[3].

Self-Validating Standard Operating Protocol (SOP)

To safely process 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea without inducing thermal degradation, utilize the following low-thermal-stress solution processing methodology. This protocol incorporates built-in validation checks at every step to ensure systemic integrity.

SOP: Low-Thermal-Stress Solution Processing

Step 1: Vacuum Desiccation

  • Action: Dry the diurea powder in a vacuum oven at 60°C (under -0.08 MPa) for 12 hours.

  • Causality: Removes trace ambient moisture, preventing the hydrolytic conversion of any transiently formed isocyanates into o-tolidine.

  • Validation Check: Weigh the sample before and after drying. Mass stabilization (Δm < 0.05%) confirms complete moisture removal.

Step 2: Aprotic Solvent Solvation

  • Action: Dissolve the dried compound in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP) at ambient temperature (20°C - 25°C).

  • Causality: NMP chemically disrupts the strong intermolecular hydrogen bonding network of the diurea, achieving liquid-state mobility without the need for high-temperature melting.

  • Validation Check: Visual inspection must reveal a completely transparent, particle-free solution. Any turbidity indicates incomplete hydrogen-bond disruption.

Step 3: Inert Gas Blanketing

  • Action: Purge the processing vessel with high-purity Argon (99.999%) for 15 minutes prior to any agitation or mild heating.

  • Causality: Displaces atmospheric moisture and oxygen, preventing oxidative degradation and secondary hydrolysis.

  • Validation Check: Use an inline oxygen sensor at the exhaust valve; proceed only when O2 levels drop below 0.1%.

Step 4: Strict Thermal Profiling

  • Action: If mild heating is required for downstream formulation (e.g., solvent evaporation), utilize a precision-jacketed reactor to maintain the internal batch temperature strictly below 110°C.

  • Causality: Keeps the thermal energy well below the activation energy required for the four-center pericyclic cleavage.

  • Validation Check: Continuous inline FTIR monitoring must show a flat baseline at 2270 cm⁻¹. The appearance of any peak in this region immediately indicates thermal failure (isocyanate formation).

Step 5: Rapid Quenching

  • Action: Upon completion of the processing phase, rapidly cool the mixture to <40°C using a chilled water loop (cooling rate >10°C/min).

  • Causality: Arrests any incipient kinetic degradation pathways that may have initiated during the heating phase.

References

  • Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates Source: PMC (PubMed Central) / National Library of Medicine URL: [Link]

  • Title: Thermogravimetric Experiment of Urea at Constant Temperatures Source: PMC (PubMed Central) / National Library of Medicine URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline 1,1'-(3,3'-Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea. This compound, a substituted biphenyl urea, presents unique crystallization challenges due to its structural rigidity, potential for strong intermolecular interactions, and typically low solubility in common organic solvents.[1][2] This guide will explain the fundamental principles of crystallization and provide a structured approach to overcoming common obstacles.

Understanding the Crystallization Process

Crystallization is a critical purification technique for nonvolatile organic solids.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[4] The impurities are ideally left behind in the solvent, known as the mother liquor.[5] Slow and controlled cooling is paramount for the growth of large, well-defined crystals, which are easier to filter and wash.[6]

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

  • Exhibit a high-temperature coefficient for solubility: The compound should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[3][5]

  • Not react with the compound: The solvent must be chemically inert to avoid degradation of the target molecule.[3][5]

  • Dissolve impurities well at all temperatures or not at all: This allows for the effective separation of impurities.[3]

  • Be sufficiently volatile: This allows for easy removal from the purified crystals during the drying process.[5]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues that may arise during the crystallization of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea in a question-and-answer format.

My compound will not dissolve in any common solvents I've tried.

The biphenyl core and two urea functional groups in 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea contribute to its low solubility in many common solvents.[1][2]

  • Solution 1: Solvent Screening. A systematic solvent screening is the first step. Test a range of solvents with varying polarities. For substituted ureas, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective at elevated temperatures. Be aware that these high-boiling point solvents can be difficult to remove completely.

  • Solution 2: Solvent Mixtures. If a single solvent is not effective, a binary solvent system can be employed. Use a "good" solvent in which the compound is soluble and a "poor" solvent (an anti-solvent) in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals.

The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7] This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point of the solid.[7]

  • Solution 1: Slow Down the Cooling Rate. Allow the hot solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.[7]

  • Solution 2: Use a More Dilute Solution. An overly concentrated solution can lead to oiling out. Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.[7]

  • Solution 3: Change the Solvent. The boiling point of the solvent being significantly lower than the melting point of the solute can contribute to oiling out.[7] Consider a higher-boiling point solvent or a different solvent mixture.

No crystals form, even after the solution has cooled completely.

This indicates that the solution is not sufficiently supersaturated.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution. This provides a template for further crystal growth.[4]

  • Solution 2: Reduce the Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[4]

  • Solution 3: Add an Anti-Solvent. If using a single solvent, the careful addition of a miscible anti-solvent can reduce the overall solubility and induce crystallization.

The resulting crystals are very small or appear as a fine powder.

The formation of very fine crystals is typically a result of rapid cooling and a high degree of supersaturation, leading to rapid nucleation.[7]

  • Solution 1: Slower Cooling. As with "oiling out," a slower cooling rate encourages the growth of larger, more well-defined crystals.[7]

  • Solution 2: Reduce the Degree of Supersaturation. Start with a slightly less concentrated solution. This will reduce the driving force for nucleation and allow for more controlled crystal growth.

The crystals are discolored, even though the starting material was relatively pure.

Discoloration in the final product can be due to co-precipitation of impurities or the inclusion of mother liquor in the crystal lattice.[7]

  • Solution 1: Use Activated Charcoal. If the discoloration is due to colored, high-molecular-weight impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb the desired compound.

  • Solution 2: Improve Washing. Ensure the filtered crystals are washed with a small amount of fresh, cold recrystallization solvent to remove any residual mother liquor.[6]

  • Solution 3: Second Recrystallization. If impurities are still present, a second recrystallization step may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea?

A1: Given the structure, polar aprotic solvents are a good starting point. A systematic approach using small-scale solubility tests is recommended.[7]

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, NMPGood potential for dissolving substituted ureas at elevated temperatures due to their high polarity and ability to disrupt hydrogen bonding.
Polar Protic Ethanol, Methanol, IsopropanolMay have some solubility, especially when hot. Often used in solvent mixtures with water or other solvents.
Ethers Dioxane, Tetrahydrofuran (THF)Moderate polarity, may be effective for less polar impurities.
Aromatic Toluene, XyleneGenerally less effective for highly polar ureas, but can be useful as an anti-solvent or for removing non-polar impurities.

Q2: How can I perform a small-scale solvent screening experiment?

A2: In a small test tube, add a few milligrams of your crude compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.[7]

Q3: What analytical techniques can I use to assess the purity of my crystallized product?

A3: Melting point analysis is a quick and effective way to assess purity.[6] A sharp melting point close to the literature value indicates high purity. Broader melting ranges suggest the presence of impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative information about purity and identify any remaining impurities.

Q4: Is it better to cool the solution quickly in an ice bath or let it cool slowly on the benchtop?

A4: Slow cooling is almost always preferable.[6] It allows for the formation of larger, more ordered crystals, which are easier to handle and typically have higher purity. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[7]

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: Place the crude 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip or magnetic stir bar. Heat the mixture to boiling while stirring.[6]

  • Saturated Solution: Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Protocol 2: Solvent-Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" (anti-solvent) in which the compound is insoluble until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly, as described in the standard protocol.

  • Isolation, Washing, and Drying: Follow steps 6-8 of the standard recrystallization protocol.

Visualizations

General Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter decolorize Decolorize with Charcoal (optional) dissolve->decolorize cool Slow Cooling hot_filter->cool decolorize->hot_filter induce Induce Crystallization (scratch/seed) cool->induce vac_filter Vacuum Filtration cool->vac_filter induce->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end High-Purity Crystals dry->end

Caption: A general workflow for the recrystallization of an organic solid.

Troubleshooting Decision Tree

G cluster_dissolution cluster_formation cluster_quality start Crystallization Issue no_dissolve Compound Won't Dissolve start->no_dissolve Issue oiling_out Oiling Out start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue small_xtals Fine Powder / Small Crystals start->small_xtals Issue discolored_xtals Discolored Crystals start->discolored_xtals Issue sol_screen Solvent Screening no_dissolve->sol_screen sol_mix Use Solvent Mixture no_dissolve->sol_mix slow_cool Slow Cooling Rate oiling_out->slow_cool dilute Use More Dilute Solution oiling_out->dilute induce Induce Crystallization no_crystals->induce concentrate Concentrate Solution no_crystals->concentrate slow_cool2 Slower Cooling small_xtals->slow_cool2 charcoal Use Activated Charcoal discolored_xtals->charcoal rewash Re-wash Crystals discolored_xtals->rewash

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Recrystallization. (n.d.). University of Massachusetts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Jasperse, J. (n.d.). Recrystallization. Chem 355.
  • Organic Laboratory Techniques 2: Recrystallisation. (n.d.). University of Technology Sydney.
  • SOP: Crystallization. (n.d.). University of California, Santa Cruz.
  • Overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-. (2025, December). BenchChem.
  • Biphenyl urea derivatives as selective CYP1B1 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2018). PMC. Retrieved from [Link]

Sources

Optimization

removing unreacted precursors and impurities from 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of isolating highly rigid, hydrogen-bonded structures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of isolating highly rigid, hydrogen-bonded structures.

Synthesizing 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea—often derived from the reaction of 3,3'-dimethylbenzidine (o-tolidine) with cyanate salts or isocyanate surrogates—presents a unique downstream challenge. The primary goal is achieving high-purity yields while ensuring the absolute removal of o-tolidine, a highly toxic and carcinogenic primary aromatic amine.

This guide is designed to provide you with a causality-driven, self-validating methodology to purify your diurea product safely and effectively.

Part 1: The Causality of the Purification Strategy

To purify this specific diurea, we must abandon traditional purification methods like column chromatography and instead exploit extreme thermodynamic solubility gaps.

  • The Insolubility Principle: Symmetrical diaryl ureas form dense, crystalline lattices driven by robust, bifurcated intermolecular hydrogen bonds. This renders the target diurea[1]. We use this to our advantage by utilizing a "wash-out" (trituration) strategy, keeping the product as a solid while washing away impurities.

  • Amine Protonation: The most critical impurity, unreacted o-tolidine, is a basic free amine. While it is poorly soluble in water, treating the crude mixture with dilute hydrochloric acid (HCl) protonates the amine groups, forming [2].

  • Safety Imperative: Because o-tolidine is a regulated carcinogen,[3] to prevent airborne dust exposure and ensure safe handling.

Part 2: Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step until the validation check for the current step is confirmed.

Step 1: Acidic Trituration (Targeting o-Tolidine)

  • Procedure: Suspend the crude solid in 0.5 M HCl (approx. 10 mL per gram of crude). Stir vigorously at room temperature for 2 hours.

  • Causality: Converts toxic, unreacted o-tolidine into its highly soluble dihydrochloride salt.

  • Validation Check: Measure the pH of the suspension. It must remain strictly < 2. If the pH rises, the acid has been depleted; add more 0.5 M HCl until the pH stabilizes. Filter the suspension and safely discard the aqueous filtrate as hazardous waste.

Step 2: Hot Water Wash (Targeting Inorganic Salts)

  • Procedure: Resuspend the filter cake in hot deionized water (80°C). Stir for 30 minutes, then filter. Repeat this process 2–3 times.

  • Causality: Removes residual HCl and highly water-soluble inorganic salts (e.g., KCl or NaCl) generated if cyanate salts were used in the synthesis.

  • Validation Check: Test the final aqueous filtrate with a few drops of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of chloride ions and salts.

Step 3: Organic Solvent Slurry (Targeting Monourea & Oxidation Products)

  • Procedure: Suspend the remaining solid in hot methanol or tetrahydrofuran (THF). Reflux for 1 hour, cool to room temperature, and filter.

  • Causality: The target diurea will not dissolve, but[4].

  • Validation Check: Observe the color of the filtrate. Repeat the hot organic slurry until the filtrate runs completely colorless.

Step 4: Vacuum Drying

  • Procedure: Dry the purified solid retentate in a vacuum oven at 60°C for 12 hours to remove residual organic solvents.

Part 3: Workflow Visualization

Purification Crude Crude Reaction Mixture (Diurea, o-Tolidine, Salts) AcidWash 0.5 M HCl Trituration (Protonates o-Tolidine) Crude->AcidWash Filter1 Vacuum Filtration AcidWash->Filter1 Waste1 Aqueous Filtrate (o-Tolidine Dihydrochloride) Filter1->Waste1 Liquid Phase WaterWash Hot Deionized Water Wash (Removes Inorganic Salts) Filter1->WaterWash Solid Retentate Filter2 Vacuum Filtration WaterWash->Filter2 Waste2 Aqueous Filtrate (NaCl / KCl / Excess Acid) Filter2->Waste2 Liquid Phase OrgWash Hot THF / Methanol Slurry (Removes Monourea & Organics) Filter2->OrgWash Solid Retentate Filter3 Final Filtration & Drying OrgWash->Filter3 Pure Pure 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl] -4,4'-diyl)diurea Filter3->Pure Solid Retentate

Workflow for the isolation and purification of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea.

Part 4: Quantitative Impurity Profiling

ImpurityChemical NaturePartitioning BehaviorTargeted Removal StepValidation Method
o-Tolidine Primary diamine (Basic, Toxic)Soluble in organics; forms water-soluble HCl salts0.5 M HCl TriturationFiltrate pH strictly < 2
Monourea Intermediate (One free amine)Moderately soluble in hot polar organicsHot THF/MeOH SlurryTLC of organic filtrate
Inorganic Salts Ionic (e.g., KCl, KNCO)Highly water-solubleHot Deionized Water WashAgNO₃ test on filtrate
Oxidation Products Quinonoid derivativesSoluble in alcohols/ethersHot THF/MeOH SlurryFiltrate runs colorless

Part 5: Troubleshooting FAQs

Q: My final diurea product has a persistent yellow/brown tint. How do I resolve this? A: o-Tolidine readily oxidizes in air to form highly colored quinonoid impurities. If the hot methanol wash fails to remove the color, the impurities may be physically trapped within the diurea crystal lattice. To resolve this, perform a reprecipitation: dissolve the crude solid in a minimal amount of hot dimethyl sulfoxide (DMSO)—one of the few solvents capable of disrupting the urea hydrogen bonding—and precipitate it by adding water dropwise. Filter and wash the resulting solid with methanol.

Q: How can I verify the complete removal of o-tolidine to ensure safety? A: Because o-tolidine is a known carcinogen, trace analysis is mandatory. While LC-MS is the gold standard, you can perform a rapid colorimetric spot test at the bench.[5]. If the acidic filtrate or the final product wash yields a blue tint upon testing, residual o-tolidine is still present and further acidic washing is required.

Q: The diurea is completely insoluble, making NMR characterization impossible. What solvent should I use? A: Symmetrical diaryl ureas are [1]. You must use deuterated dimethyl sulfoxide (DMSO-d₆) and run the NMR at elevated temperatures (e.g., 60°C to 80°C). The heat provides the necessary kinetic energy to temporarily disrupt the intermolecular hydrogen bonding, yielding a sufficient concentration for ¹H and ¹³C NMR analysis.

Q: Can I use column chromatography to purify this compound? A: I strongly advise against it. The extreme insolubility of diaryl ureas causes them to[4]. This not only leads to dangerous column overpressure but also results in near-total loss of your product. Exploiting the solubility differences via the trituration protocol provided above is the industry standard.

References

  • "3,3'-Dimethylbenzidine dihydrochloride | CID 108938". PubChem, National Institutes of Health. URL: [Link]

  • "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine". ResearchGate. URL:[Link]

  • "Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates". Taylor & Francis. URL:[Link]

  • "o-TOLIDINE". CDC Stacks, National Institute for Occupational Safety and Health. URL: [Link]

  • "3,3'-Dimethylbenzidine, Hi-AR™". HiMedia Laboratories. URL:[Link]

Sources

Troubleshooting

optimizing solvent selection for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea extraction

Technical Troubleshooting, Protocols, and FAQs for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Troubleshooting, Protocols, and FAQs for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction, solubilization, and purification of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (commonly abbreviated as DMBDU).

DMBDU is a critical bis-urea monomer utilized in the synthesis of advanced porous materials, most notably the highly crystalline COF-118 [1]. However, the very structural features that make DMBDU an excellent building block for robust frameworks also make it notoriously difficult to handle in solution. This guide is designed to deconstruct the causality behind these challenges and provide field-proven, self-validating protocols to optimize your workflows.

Part 1: The Causality of DMBDU Insolubility (Expertise & Experience)

Before troubleshooting, we must understand why standard extraction protocols fail with DMBDU.

DMBDU consists of a 3,3'-dimethylbiphenyl (o-tolidine) core flanked by two terminal urea groups. In the solid state, bis-urea compounds spontaneously self-assemble into an α -tape hydrogen-bonding motif [2]. The urea groups act as bidentate hydrogen-bond donors and acceptors, creating a dense, highly directional, and thermodynamically stable 1D or 2D intermolecular network. When combined with the strong π−π stacking of the biphenyl cores, the resulting lattice energy is immense.

The Scientific Consequence: Standard organic solvents (like dichloromethane, hexane, ethanol, or even tetrahydrofuran) lack the hydrogen-bond acceptor capacity required to disrupt this α -tape network. To extract or dissolve DMBDU—whether from a crude reaction mixture or a synthesized Covalent Organic Framework (COF) matrix—you must utilize solvents with high dielectric constants ( ε ) and exceptionally high hydrogen-bond acceptor basicity ( β ).

Part 2: Troubleshooting Guides & FAQs

Q1: I synthesized COF-118, but I cannot extract the unreacted DMBDU monomer from the pores using standard Soxhlet extraction with THF. What is going wrong? A: THF is insufficiently polar to break the urea-urea hydrogen bonds entrapping the monomer within the COF matrix. The unreacted DMBDU is physically entangled and hydrogen-bonded to the pore walls. Solution: Switch your primary Soxhlet extraction solvent to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These highly polar, aprotic solvents act as competitive hydrogen-bond acceptors, disrupting the α -tape motif and liberating the monomer.

Q2: When I use NMP at high temperatures (>150 °C) to dissolve DMBDU, I notice degradation products in my NMR spectra. How can I prevent this? A: Urea linkages are susceptible to thermal decomposition (yielding isocyanates and amines) or hydrolysis if trace water or acid is present at elevated temperatures. Solution: Never exceed 120 °C when solubilizing DMBDU. Ensure your NMP or DMF is strictly anhydrous (stored over activated 3Å molecular sieves). If high-temperature dissolution is required, consider switching to Dimethyl Sulfoxide (DMSO) at 80–100 °C, which offers superior solubilization kinetics at lower thermal thresholds.

Q3: Can I use Deep Eutectic Solvents (DES) to extract DMBDU in a "greener" workflow? A: While certain DES mixtures (e.g., Choline Chloride:Urea) can disrupt bis-urea hydrogen bonding, extracting the DMBDU out of the DES for analytical quantification or recycling is highly problematic due to the non-volatile nature of the DES. For preparative workflows, stick to volatile or semi-volatile polar aprotic solvents where the monomer can be recovered via anti-solvent precipitation.

Part 3: Solvent Efficacy Data

To facilitate rapid solvent selection, the following table summarizes the physicochemical properties and empirical efficacy of various solvents for DMBDU extraction.

SolventDielectric Constant ( ε )H-Bond Acceptor ( β )Boiling Point (°C)DMBDU Solubilization EfficacyRecommended Workflow Application
NMP 32.20.77202Excellent Primary synthesis solvent; high-temp extraction.
DMSO 46.70.76189Excellent Analytical dissolution (NMR); recrystallization.
DMF 36.70.69153Good Primary Soxhlet extraction of COF matrices.
THF 7.60.5566Poor Secondary washing (removing residual DMF/NMP).
Acetone 20.70.4856Poor Final pore activation; anti-solvent washing.
Water 80.10.47100Insoluble Anti-solvent for DMBDU precipitation/recovery.

Part 4: Self-Validating Experimental Protocols

Protocol A: Two-Stage Soxhlet Extraction of DMBDU from COF Matrices

This protocol ensures complete removal of unreacted DMBDU without collapsing the synthesized framework. It is a self-validating system: if the secondary wash yields a precipitate upon water addition, the primary extraction was incomplete.

  • Primary Extraction (H-Bond Disruption):

    • Load the crude COF powder into a cellulose extraction thimble.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing 150 mL of anhydrous DMF.

    • Heat the flask to 160 °C (oil bath) to maintain a steady reflux. Extract for 24 hours.

    • Validation Check: Remove a 1 mL aliquot of the solvent from the extraction chamber and add 5 mL of DI water. If a white precipitate (DMBDU) forms, continue extraction for another 12 hours.

  • Secondary Wash (Solvent Exchange):

    • Replace the DMF flask with a new flask containing 150 mL of anhydrous THF or Acetone.

    • Reflux for 12 hours. This step does not extract DMBDU; it removes the high-boiling DMF from the COF pores, replacing it with a volatile solvent.

  • Drying:

    • Isolate the COF powder via vacuum filtration.

    • Dry under dynamic vacuum at 120 °C for 12 hours, or utilize supercritical CO₂ drying to preserve maximum BET surface area [1].

Protocol B: Recovery and Recrystallization of Unreacted DMBDU
  • Concentration: Take the DMF extract from Protocol A and concentrate it under reduced pressure (rotary evaporator, bath temp 60 °C) to approximately 20% of its original volume.

  • Anti-Solvent Precipitation: Dropwise, add the concentrated DMF solution into vigorously stirring cold DI water (1:10 volume ratio). The sudden shift in dielectric environment forces the DMBDU to rapidly reassemble its α -tape network, precipitating as a white solid.

  • Isolation: Filter the solid, wash with cold acetone to remove trace impurities, and dry under vacuum at 80 °C.

Part 5: Workflow Visualization

The following diagram maps the logical relationship between the extraction phases, solvent exchange, and monomer recovery.

G Start Crude COF-118 (Contains Unreacted DMBDU) Soxhlet Primary Extraction (DMF or NMP, 120°C) Start->Soxhlet Disrupt H-Bonds Wash Secondary Wash (THF or Acetone, 60°C) Soxhlet->Wash Remove Heavy Solvent Recover DMBDU Recovery (Precipitation in H2O) Soxhlet->Recover Monomer Recycling Dry Supercritical CO2 Drying (Preserve Porosity) Wash->Dry Final Activation

DMBDU Extraction and COF Activation Workflow

References

  • Zhao, C.; Diercks, C. S.; Zhu, C.; Hanikel, N.; Pei, X.; Yaghi, O. M. "Urea-Linked Covalent Organic Frameworks." Journal of the American Chemical Society, 2018, 140 (50), 16438-16441. URL:[Link]

  • Bouteiller, L.; Colombani, O.; Lortie, F.; Awada, P. "Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers." Journal of the American Chemical Society, 2003, 125 (43), 13148-13154. URL:[Link]

Reference Data & Comparative Studies

Validation

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea vs standard urea monomers in COF design

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary: The Shift Toward Dynamic COFs For years, the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary: The Shift Toward Dynamic COFs

For years, the design of Covalent Organic Frameworks (COFs) relied heavily on rigid linkages to maintain high crystallinity and permanent porosity. However, the introduction of flexible linkages—specifically urea bonds—has unlocked a new class of "breathing" materials capable of reversible structural dynamics in response to guest molecules[1].

This guide objectively compares the performance of the advanced monomer 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) against the standard baseline monomer 1,4-phenylenediurea (BDU) in the synthesis of urea-linked COFs. By analyzing the structural causality, thermodynamic stability, and experimental outcomes, we provide a definitive roadmap for researchers looking to engineer dynamic porosity for applications in gas separation, sensing, and targeted drug delivery.

Mechanistic Causality: Sterics, Hydrogen Bonding, and Framework Integrity

The fundamental challenge in synthesizing flexible COFs is preventing framework collapse during the activation (desolvation) process. The choice between DMBDU and BDU dictates the delicate balance between flexibility and structural integrity.

The Baseline: 1,4-phenylenediurea (BDU)

When BDU is condensed with 1,3,5-triformylphloroglucinol (TFP), it forms COF-117 [1]. While the urea linkage allows for C–N bond rotation, BDU possesses a high weight percentage of urea groups relative to its small phenyl core.

  • The Causality of Collapse: The high density of urea groups drives excessive interlayer hydrogen bonding. Upon the removal of solvent molecules during activation, these strong hydrogen-bonding interactions overwhelm the structural backbone, causing the crystalline framework to undergo severe deformation and collapse into an amorphous state[2].

The Advanced Alternative: DMBDU

Substituting BDU with DMBDU yields COF-118 [1]. DMBDU features an extended biphenyl core flanked by two methyl groups.

  • The Causality of Stability: The biphenyl linker provides an essential interlayer stabilization effect[2]. Furthermore, the steric hindrance introduced by the methyl groups limits the degree of layer shrinkage during desolvation. This precise steric engineering prevents the overwhelming hydrogen-bond-driven collapse seen in COF-117, allowing COF-118 to maintain exceptional crystallinity and a massive surface area post-activation[2].

  • Dynamic Breathing: Because the framework remains intact, the flexible urea C–N bonds can rotate freely upon the re-introduction of guest molecules (like methanol or acetonitrile), expanding and contracting the pores reversibly without degrading the lattice[3].

G TFP 1,3,5-triformylphloroglucinol (TFP) Condensation Solvothermal Condensation (85°C, NMP/TCB/AcOH) TFP->Condensation BDU 1,4-phenylenediurea (BDU) BDU->Condensation Standard Monomer DMBDU 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl] -4,4'-diyl)diurea (DMBDU) DMBDU->Condensation Advanced Monomer COF117 COF-117 (High Urea Density) Condensation->COF117 COF118 COF-118 (Steric Biphenyl Core) Condensation->COF118 Amorphous Amorphous Collapse (114 m²/g) COF117->Amorphous Strong Interlayer H-Bonds Crystalline Maintains Crystallinity (1524 m²/g) COF118->Crystalline Interlayer Stabilization

Caption: Monomer selection pathway demonstrating the structural divergence between BDU and DMBDU.

Quantitative Performance Comparison

The experimental divergence between these two monomers is most evident in their post-activation porosity and structural dynamics. The data below summarizes the findings from standard solvothermal syntheses[2][4].

ParameterStandard Monomer (BDU)Advanced Monomer (DMBDU)
Resulting Framework COF-117COF-118
Synthetic Yield 72%56%
BET Surface Area (Activated) 114 m²/g1,524 m²/g
Post-Activation State Amorphous (Pore Collapse)Highly Crystalline
Methanol Vapor Isotherm No distinct step (Gradual)Moderate step at P/P₀ = 0.2–0.3
Primary Limitation Loss of porosity upon dryingLower synthetic yield
Ideal Application Fundamental linkage studiesGas separation, dynamic host-guest sensing

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflow for the synthesis and validation of COF-118 (using DMBDU) is designed as a self-validating system . Each step contains a built-in analytical checkpoint to confirm causality before proceeding.

Phase 1: Solvothermal Condensation
  • Preparation: In a Pyrex tube, combine TFP and DMBDU in a stoichiometric ratio appropriate for 2D hexagonal lattice formation.

  • Solvent System: Suspend the monomers in a solvent mixture of N-methyl-2-pyrrolidinone (NMP), 1,2,4-trichlorobenzene (TCB), and 6 M aqueous acetic acid at a volume ratio of 8:2:1[2].

  • Reaction: Flash freeze the tube, evacuate to an internal pressure of ~150 mTorr, and flame-seal. Heat the mixture isothermally at 85 °C for 72 hours[2].

  • Validation Checkpoint (Yield & Linkage): Isolate the precipitate via centrifugation. Calculate the yield (expected ~56%). Perform FT-IR spectroscopy; the successful formation of the framework is validated by the appearance of characteristic urea C=O and N–H stretching bands, and the absence of unreacted monomer peaks[5].

Phase 2: Activation (Desolvation)
  • Solvent Exchange: Wash the isolated powder extensively with anhydrous tetrahydrofuran (THF) and acetone to remove oligomers and trapped high-boiling solvents.

  • Supercritical Drying: To preserve the delicate dynamic pores, activate the sample under dynamic vacuum at 120 °C for 12 hours.

  • Validation Checkpoint (Porosity): Perform N₂ sorption analysis at 77 K. A self-validating synthesis will yield a Type IV isotherm with a BET surface area of >1,500 m²/g[2]. If the surface area is <200 m²/g, it indicates failure in the steric stabilization (mimicking COF-117 collapse).

Phase 3: Inducing Reversible Structural Dynamics
  • Guest Dosing: Expose the activated COF-118 to acetonitrile or methanol vapor in a sealed desiccator for 24 hours[3].

  • Validation Checkpoint (Dynamic Breathing):

    • PXRD: Analyze the powder X-ray diffraction pattern. You will observe a reversible shift in the low-angle reflections, confirming pore expansion.

    • FT-IR: Look for a blueshift in the urea C=O and N–H stretching peaks. This shift validates that the guest molecules are actively interacting with the urea hydrogen-bonding network, driving the C–N bond rotation without breaking the covalent backbone[3].

Dynamics Activated Activated COF-118 (Contracted Pores) Guest Guest Molecule Inclusion (Acetonitrile / Methanol) Activated->Guest Adsorption Rotation Urea C-N Bond Rotation & H-Bond Rearrangement Guest->Rotation Trigger Expanded Expanded Crystalline Phase (Reversible Structural Shift) Rotation->Expanded Dynamics Expanded->Activated Desolvation / Vacuum

Caption: The self-validating cycle of guest-induced structural dynamics in DMBDU-based COFs.

Conclusion

For researchers developing dynamic, "breathing" frameworks, standard urea monomers like BDU are insufficient due to their catastrophic loss of crystallinity upon desolvation. DMBDU stands as the superior monomer. By strategically incorporating a sterically hindered biphenyl core, DMBDU suppresses excessive interlayer hydrogen bonding, preserving a massive surface area (1,524 m²/g) while retaining the rotational freedom necessary for responsive host-guest chemistry.

References

  • Zhao, C., Diercks, C. S., Zhu, C., Hanikel, N., Pei, X., & Yaghi, O. M. (2018). Urea-Linked Covalent Organic Frameworks. Journal of the American Chemical Society, 140(48), 16438-16441.[Link]

  • Zhang, Y., et al. (2021). Highly stable β-ketoenamine-based covalent organic frameworks (COFs): synthesis and optoelectrical applications. RSC Advances, 11(61), 38631-38645.[Link]

  • Sharma, A., et al. (2021). Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Journal of Materials Chemistry A, 9(42), 23765-23792.[Link]

Sources

Validation

benchmarking porosity of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea based frameworks

Target Audience: Researchers, materials scientists, and drug development professionals. As the demand for stimuli-responsive porous materials grows in fields ranging from targeted drug delivery to dynamic gas separation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

As the demand for stimuli-responsive porous materials grows in fields ranging from targeted drug delivery to dynamic gas separation, Covalent Organic Frameworks (COFs) have evolved beyond rigid architectures. The introduction of flexible urea linkages has created a new class of "breathing" frameworks. At the forefront of this reticular chemistry is the building block 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) .

This guide provides an objective, data-driven benchmark of DMBDU-based frameworks (specifically COF-118) against shorter-linker alternatives and reconstructed derivatives. By analyzing the mechanistic causality behind their porosity and detailing field-validated protocols, this guide serves as a comprehensive resource for synthesizing and characterizing dynamic COFs.

Mechanistic Paradigm: The Causality of Porosity in Flexible COFs

The primary challenge in synthesizing flexible COFs is the phenomenon of pore collapse during activation (the removal of guest solvent molecules). When guest molecules are evacuated, the framework is subjected to immense capillary forces and internal supramolecular interactions. In urea-linked frameworks, the urea moieties have a strong propensity to aggregate via interlayer N–H···O hydrogen bonding.

  • The BDU Failure Mode (COF-117): When synthesized with the shorter 1,4-phenylenediurea (BDU) linker, the resulting framework (COF-117) possesses a high weight percentage of urea groups. Upon desolvation, the dense urea-urea hydrogen bonding overpowers the framework's structural rigidity. This causes severe structural deformation, leading to a transition into an amorphous state with a negligible porosity (1)[1].

  • The DMBDU Advantage (COF-118): DMBDU solves this issue by incorporating a sterically bulky biphenylene core. This core provides a critical interlayer stabilizing effect that constrains the contraction process during activation (2)[2]. By diluting the density of urea groups per unit volume and introducing steric hindrance, DMBDU prevents the irreversible collapse of the pores. Consequently, COF-118 undergoes a reversible structural dynamic (breathing), maintaining a highly crystalline activated phase with a robust surface area[1].

Quantitative Benchmarking: Porosity and Dynamics

To contextualize the performance of DMBDU-based COF-118, we benchmark it against its direct urea-linked alternative (COF-117) and next-generation Reconstructed COFs (RC-COFs) derived from urea precursors.

FrameworkOrganic LinkerLinkage TypeBET Surface Area (m²/g)Crystallinity upon ActivationStructural Dynamics
COF-118 DMBDUUrea (Flexible)1524 Maintained (High)Reversible Breathing
COF-117 BDUUrea (Flexible)114 Amorphous TransitionIrreversible Deformation
RC-COF DMBDU (Precursor)β-Ketoenamine (Rigid)>2000 EnhancedRigidified / Static

Note: Urea-linked COFs can be "reconstructed" into β-ketoenamine COFs via hydrolysis and subsequent imine condensation, yielding higher absolute porosity but sacrificing the stimuli-responsive flexibility inherent to the urea bond (3)[3].

Self-Validating Experimental Protocol: Synthesis and Activation of COF-118

To achieve the benchmarked porosity, the synthesis and activation workflows must be meticulously controlled. The following protocol is designed as a self-validating system to ensure structural integrity is maintained throughout the process.

Step 1: Solvothermal Condensation

  • Action: Combine 1,3,5-triformylphloroglucinol (TFP) and DMBDU in a solvent mixture of N-methyl-2-pyrrolidinone (NMP), 1,2,4-trichlorobenzene, and 6 M aqueous acetic acid (8:2:1, v:v:v). Heat the sealed vessel to 85 °C for 3 days (4)[4].

  • Causality: The acetic acid acts as a catalyst for the Schiff-base condensation. This specific ternary solvent ratio is critical; it balances the solubility of the bulky DMBDU monomer with the thermodynamic reversibility required for error-correction during crystallization, ensuring a highly ordered lattice[4].

Step 2: Solvent Exchange

  • Action: Immerse the synthesized COF-118 in a low-surface-tension solvent such as acetonitrile or methanol for 24 hours, refreshing the solvent periodically (2)[2].

  • Causality: High-surface-tension solvents (like water or NMP) create massive capillary forces during evaporation, which can mechanically crush flexible mesopores. Exchanging them for acetonitrile mitigates this stress during the drying phase[2].

Step 3: Controlled Activation

  • Action: Evacuate the guest molecules under dynamic vacuum at room temperature to yield the activated phase.

  • Causality: Because the urea linkage is highly flexible around the C–N bonds, aggressive thermal activation can induce irreversible pore collapse. Room temperature vacuum drying allows the framework to gently contract into its activated state without degrading (1)[1].

Step 4: System Validation (Self-Correction)

  • FT-IR Spectroscopy: Monitor the urea C=O and N–H stretching peaks. Upon successful activation (guest removal), these peaks should exhibit a blue-shift compared to the solvated phase, confirming the disruption of intra-framework hydrogen bonds[1].

  • Powder X-Ray Diffraction (PXRD): Verify the structural "breathing." The Bragg diffractions of the solvated phase (e.g., 2.81°, 4.86°, 5.60°) should gradually shift to higher angles (2.90°, 5.02°, 5.78°) in the guest-free activated sample, confirming uniform pore contraction rather than amorphous degradation[1].

Pathway Visualization

COF_Dynamics TFP 1,3,5-Triformylphloroglucinol (TFP Node) Synthesis Solvothermal Synthesis (Acetic Acid Catalyst) TFP->Synthesis DMBDU DMBDU Linker (Biphenylene Core) DMBDU->Synthesis COF118_Solv COF-118 (Solvated) Expanded Pores Synthesis->COF118_Solv Yields COF-118 COF117 COF-117 (Activated) Amorphous Collapse (114 m²/g) Synthesis->COF117 Yields COF-117 Activation Controlled Activation (Guest Evacuation) COF118_Solv->Activation COF118_Act COF-118 (Activated) Contracted Pores (1524 m²/g) Activation->COF118_Act Interlayer Stabilization COF118_Act->COF118_Solv Guest Inclusion (Reversible) BDU BDU Linker (Phenylene Core) BDU->Synthesis Alternative

Figure 1: Synthesis pathways and reversible structural dynamics of DMBDU-based COF-118.

References
  • Urea-Linked Covalent Organic Frameworks - Journal of the American Chemical Society.
  • Highly stable β-ketoenamine-based covalent organic frameworks (COFs): synthesis and optoelectrical applications - PMC.
  • Urea-Linked Covalent Organic Frameworks (Supporting Info) - Berkeley Global Science Institute.
  • Diurea and Triurea Derivatives for the Synthesis of Highly Crystalline COFs - Tokyo Chemical Industry Co., Ltd.

Sources

Comparative

mass spectrometry fragmentation patterns of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Executive Summary 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) is a critical monomer utilized in the synthesis of advanced urea-linked covalent organic frameworks (COFs) and polyurea materials. For resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) is a critical monomer utilized in the synthesis of advanced urea-linked covalent organic frameworks (COFs) and polyurea materials. For researchers and drug development professionals, understanding the structural integrity and degradation pathways of these materials is paramount.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of DMBDU against two primary alternatives: its direct precursor o-Tolidine , and the unmethylated analog Benzidine Diurea . By mapping these fragmentation pathways, researchers can accurately profile COF metabolic degradation, identify structural defects, and quantify monomer release in biological or environmental matrices.

Mechanistic Causality: The Physics of DMBDU Fragmentation

To optimize MS parameters, one must understand the causality behind the molecule's behavior in the gas phase. DMBDU contains a rigid, hydrophobic biphenyl core flanked by two highly polar, labile urea groups.

When subjected to Collision-Induced Dissociation (CID), the protonated molecular ion of DMBDU ( [M+H]+ at m/z 299.15) fragments based on the weakest bonds in the system. The urea linkages dictate the primary fragmentation cascade:

  • Isocyanic Acid Expulsion: The most thermodynamically favored pathway is the sequential loss of isocyanic acid (HNCO, -43 Da) via a six-membered transition state. The loss of one HNCO yields m/z 256.14, and the loss of the second yields the protonated o-tolidine core at m/z 213.14.

  • Ammonia Cleavage: A competitive, albeit less dominant, pathway involves the cleavage of the terminal amine, resulting in the loss of NH3​ (-17 Da) to form an isocyanate intermediate at m/z 282.12.

  • Radical Methyl Loss: Once the urea groups are stripped away, the remaining o-tolidine core undergoes homolytic cleavage of the methyl groups, a hallmark of ortho-methylated biphenyls, yielding a radical cation at m/z 198.11.

In contrast, alternative monomers lacking urea groups (like o-Tolidine) bypass the HNCO loss entirely, while unmethylated diureas (like Benzidine Diurea) lack the terminal -15 Da methyl radical loss, making their MS/MS spectra distinctly different. This structural responsiveness is critical for high-sensitivity trace screening .

Comparative Fragmentation Profiling

The following table summarizes the quantitative MS/MS data, providing a direct comparison between DMBDU and its structural alternatives.

Compound NameMolecular FormulaPrecursor Ion [M+H]+ Key Fragment Ions (m/z)Primary Neutral LossesStructural Feature
DMBDU C16​H18​N4​O2​ 299.15282.12, 256.14, 213.14, 198.11 −NH3​ , −HNCO , −CH3∙​ Dimethylated + Diurea
o-Tolidine C14​H16​N2​ 213.14198.11, 196.11, 181.08 −CH3∙​ , −NH3​ Dimethylated + Diamine
Benzidine Diurea C14​H14​N4​O2​ 271.12254.09, 228.11, 185.10 −NH3​ , −HNCO Unmethylated + Diurea

Data Note: Exact masses are calculated based on monoisotopic mass. Actual observed m/z may vary by <5 ppm depending on the high-resolution mass spectrometer (HRMS) calibration.

Visualization: DMBDU Fragmentation Logical Pathway

MS_Fragmentation DMBDU DMBDU [M+H]+ m/z 299.15 LossNH3 [M+H - NH3]+ m/z 282.12 DMBDU->LossNH3 - NH3 (-17 Da) LossHNCO [M+H - HNCO]+ m/z 256.14 DMBDU->LossHNCO - HNCO (-43 Da) oTolidineIon [o-Tolidine+H]+ m/z 213.14 LossHNCO->oTolidineIon - HNCO (-43 Da) LossCH3 [o-Tolidine+H - CH3]+ m/z 198.11 oTolidineIon->LossCH3 - CH3• (-15 Da)

Logical ESI-MS/MS fragmentation pathway of DMBDU highlighting key neutral losses.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure high-fidelity data when profiling these monomers, the workflow must be designed as a self-validating system. The following protocol guarantees that instrumental artifacts (such as in-source fragmentation) are not mistaken for genuine metabolic or degradation products.

Step 1: Sample Preparation & Matrix Control
  • Causality: Urea-linked COF monomers are prone to hydrolysis in highly acidic aqueous environments [[1]]([Link]).

  • Action: Dissolve DMBDU standards in LC-MS grade Methanol/Acetonitrile (50:50, v/v) rather than water. Use 0.1% Formic Acid only in the mobile phase, not in the storage stock.

  • Self-Validation Checkpoint: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C -urea). If the internal standard shows >5% degradation during the run, the sample preparation environment is too harsh.

Step 2: UHPLC Chromatographic Separation
  • Causality: DMBDU and o-Tolidine have vastly different polarities due to the urea groups. A standard C18 column requires a tailored gradient to prevent co-elution.

  • Action: Use a sub-2 µm C18 column. Run a gradient from 5% B (Acetonitrile + 0.1% FA) to 95% B over 10 minutes.

  • Self-Validation Checkpoint: DMBDU must elute significantly earlier than the highly hydrophobic o-Tolidine. If peak tailing occurs for DMBDU, it indicates secondary interactions between the urea groups and unendcapped silanols on the column.

Step 3: ESI-MS/MS Optimization
  • Action: Set the ESI source temperature to a maximum of 275°C. Optimize the Collision Energy (CE) dynamically: use 15 eV to observe the −NH3​ loss (m/z 282.12) and ramp to 35 eV to drive the complete conversion to the o-tolidine core (m/z 213.14).

  • Self-Validation Checkpoint: Run a full MS scan (no CID). The ratio of m/z 213.14 to m/z 299.15 must be <0.05 . If it is higher, in-source fragmentation is occurring, and source voltage/temperature must be reduced. Furthermore, the m/z 213.14 product ion generated from DMBDU must perfectly match the retention time and exact mass of an independently injected o-Tolidine reference standard.

References

  • Royal Society of Chemistry. "Py-Azo-decorated covalent organic frameworks as a structure-responsive mass spectrometry probe for high-sensitivity and high-throughput screening of trace toxic chemicals in complex samples." Chemical Communications, 2025.[Link]

  • Nature / ResearchGate. "Reconstructed covalent organic frameworks." Nature 604, 72–79 (2022).[Link]

  • ACS Publications. "Stacking-Directed Energy Modulation in Covalent Organic Framework Thin Films for Enhanced Serum Metabolic Profiling of Mycoplasma pneumoniae Infection by Laser Desorption/Ionization Mass Spectrometry." Analytical Chemistry, 2023.[Link]

Sources

Validation

Comparative Reactivity Guide: 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea vs. Unsubstituted Biphenyl Diurea

As a Senior Application Scientist, selecting the correct monomer for reticular chemistry or advanced polymer synthesis is rarely about simple reactivity—it is about controlling the thermodynamic and kinetic pathways that...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct monomer for reticular chemistry or advanced polymer synthesis is rarely about simple reactivity—it is about controlling the thermodynamic and kinetic pathways that dictate the final material's architecture. This guide provides an in-depth, objective comparison between 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) and unsubstituted biphenyl diurea (BPDU) , focusing on their roles in synthesizing urea-linked Covalent Organic Frameworks (COFs) and advanced polyureas [1].

Mechanistic Causality: The "Why" Behind the Reactivity

The structural divergence between DMBDU and BPDU lies solely in the presence of two methyl groups at the 3 and 3' positions of the biphenyl core. While seemingly minor, this ortho-substitution relative to the urea linkages fundamentally alters the physical organic chemistry of the monomer.

Unsubstituted Biphenyl Diurea (BPDU)
  • Electronic Profile: BPDU possesses standard nucleophilicity at the terminal urea nitrogens. Lacking electron-donating substituents on the biphenyl core, its reactivity is governed strictly by the inherent resonance of the urea moiety.

  • Steric Profile & Conformational Freedom: Without ortho-substituents, the Caryl​−Nurea​ bond experiences high rotational freedom.

  • Causality in Synthesis: This lack of steric hindrance allows for rapid initial nucleophilic attack during condensation reactions (e.g., with aldehydes like 1,3,5-triformylphloroglucinol, TFP). However, this kinetic advantage becomes a thermodynamic liability during crystallization. The high conformational flexibility results in a massive entropic penalty during framework assembly, often leading to amorphous domains or structural collapse upon desolvation [2].

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU)
  • Electronic Profile: The methyl groups exert a positive inductive (+I) and hyperconjugative effect, subtly increasing the electron density on the adjacent urea nitrogen.

  • Steric Profile & The "Conformational Lock": The 3,3'-methyl groups act as severe steric bulk directly adjacent to the urea linkage. This restricts the dihedral rotation of the Caryl​−Nurea​ bond.

  • Causality in Synthesis: While the steric bulk slightly hinders the initial approach of the electrophile (slowing condensation kinetics), it acts as a critical "conformational lock." By pre-organizing the monomer and restricting rotational degrees of freedom, DMBDU drastically lowers the entropic penalty of crystallization. This yields highly crystalline networks (such as COF-118) that exhibit reversible intralayer structural dynamics without collapsing into amorphous states [1, 3].

Mechanism cluster_BPDU Unsubstituted Biphenyl Diurea (BPDU) cluster_DMBDU 3,3'-Dimethyl Biphenyl Diurea (DMBDU) TFP Electrophile (e.g., TFP) BPDU BPDU (High Rotational Freedom) TFP->BPDU Nucleophilic Attack DMBDU DMBDU (Ortho-Methyl Steric Lock) TFP->DMBDU Nucleophilic Attack FastK Fast Condensation High Entropic Penalty BPDU->FastK Amorphous Tendency for Amorphous Collapse upon Desolvation FastK->Amorphous SlowK Controlled Kinetics Low Entropic Penalty DMBDU->SlowK Crystalline High Crystallinity Reversible Dynamics SlowK->Crystalline

Caption: Mechanistic divergence between BPDU and DMBDU during condensation, highlighting kinetic vs. thermodynamic outcomes.

Quantitative Data & Performance Comparison

The following table synthesizes the physicochemical parameters and resulting polymer/framework properties when utilizing these monomers in condensation polymerizations.

ParameterUnsubstituted Biphenyl Diurea (BPDU)3,3'-Dimethyl Biphenyl Diurea (DMBDU)
Caryl​−Nurea​ Rotational Barrier Low (< 10 kcal/mol)High (Sterically hindered)
Relative Nucleophilicity BaselineMarginally Higher (+I effect)
Condensation Kinetics Fast (Unhindered approach)Moderate (Sterically controlled)
Crystallization Entropy Penalty HighLow (Pre-organized conformation)
Framework Stability (Desolvated) Prone to amorphous deformationHighly crystalline (e.g., COF-118)
Intralayer Dynamics UncontrolledReversible, solvent-responsive

Experimental Protocol: Self-Validating Solvothermal Synthesis

To objectively compare these monomers, one must utilize a self-validating experimental workflow. The protocol below describes the synthesis of a urea-linked COF. A protocol is only as reliable as its internal validation: here, FT-IR validates the chemical conversion, while PXRD validates the thermodynamic assembly. If FT-IR shows conversion but PXRD is amorphous, the system indicates a kinetic trap (common with BPDU). If both are positive, the conformational lock (DMBDU) has successfully guided crystallization.

Step-by-Step Methodology
  • Monomer Preparation: Weigh equimolar amounts of the aldehyde (e.g., TFP, 0.1 mmol) and the diurea monomer (BPDU or DMBDU, 0.15 mmol) into a Pyrex tube.

  • Solvent System Configuration: Add a solvent mixture optimized for urea solubility and reversible imine/urea exchange. A standard system is 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene.

  • Catalyst Addition: Inject 0.2 mL of 6 M aqueous Acetic Acid. Causality: The acid catalyzes the reversible condensation, allowing the system to error-correct and find the thermodynamic minimum.

  • Degassing (Crucial for Integrity): Flash freeze the tube in liquid nitrogen, evacuate to < 150 mTorr, and thaw. Repeat this freeze-pump-thaw cycle three times to remove oxygen, which can cause side reactions at elevated temperatures. Flame-seal the ampoule.

  • Solvothermal Assembly: Heat the sealed ampoule at 120 °C for 72 hours. Causality: The extended time at elevated temperature provides the activation energy necessary to overcome the steric barrier of DMBDU, ensuring maximum crystallinity.

  • Isolation & Activation: Isolate the precipitate via filtration. Wash extensively via Soxhlet extraction (THF and Acetone) for 24 hours. To prevent pore collapse (especially critical for the more flexible BPDU networks), activate the powder using supercritical CO2​ drying.

Workflow cluster_Validation Self-Validation Matrix Prep 1. Monomer Preparation Equimolar TFP + Diurea (BPDU or DMBDU) Solvent 2. Solvent & Catalyst Dioxane:Mesitylene (1:1) + 6M aq. Acetic Acid Prep->Solvent Reaction 3. Solvothermal Synthesis Freeze-Pump-Thaw (x3) -> Seal -> 120 °C for 72h Solvent->Reaction Isolation 4. Isolation & Activation Soxhlet Extraction -> Supercritical CO2 Drying Reaction->Isolation Validation 5. Validation FT-IR: Disappearance of C=O (Chemical) PXRD: Low-angle Bragg peaks (Thermodynamic) BET: N2 Isotherm porosity (Structural) Isolation->Validation

Caption: Self-validating experimental workflow for the solvothermal synthesis of urea-linked COFs.

Conclusion for Drug Development & Materials Scientists

When designing urea-linked materials, the choice between BPDU and DMBDU dictates the fundamental behavior of the polymer matrix. For applications requiring rapid curing or high flexibility (e.g., certain elastomeric polyureas), the unhindered BPDU is preferred. However, for advanced applications requiring precise pore sizes, high crystallinity, and reversible host-guest dynamics (such as drug delivery vehicles or highly ordered COFs), the sterically locked DMBDU is vastly superior. The ortho-methyl groups act as a necessary thermodynamic guide, sacrificing initial kinetic speed for ultimate structural perfection.

References

  • Zhao, C., Diercks, C. S., Zhu, C., Hanikel, N., Pei, X., & Yaghi, O. M. (2018). "Urea-Linked Covalent Organic Frameworks." Journal of the American Chemical Society, 140(48), 16438–16441.[Link]

  • Geng, K., He, T., Liu, R., Dalapati, S., Tan, K. T., Li, Z., Tao, S., Gong, Y., Jiang, Q., & Jiang, D. (2020). "Covalent Organic Frameworks: Design, Synthesis, and Functions." Chemical Reviews, 120(16), 8814–8933.[Link]

  • Liu, Y., Ma, Y., Zhao, Y., Sun, X., Gándara, F., Furukawa, H., Liu, Z., Zhu, H., Zhu, C., Suenaga, K., Oleynikov, P., Alshammari, A. S., Zhang, X., Terasaki, O., & Yaghi, O. M. (2016). "Weaving of organic threads into a crystalline covalent organic framework." Science, 351(6271), 365-369.[Link]

Comparative

elemental analysis validation for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

An in-depth technical guide to validating the purity of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (CAS: 2251763-73-0), a critical biphenyl-derived intermediate used in advanced pharmaceutical synthesis and sup...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to validating the purity of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (CAS: 2251763-73-0), a critical biphenyl-derived intermediate used in advanced pharmaceutical synthesis and supramolecular chemistry.

The Analytical Dilemma: Why Exact Mass is Not Enough

In modern drug development, confirming the identity of a synthesized compound is often conflated with confirming its purity. While techniques like High-Resolution Mass Spectrometry (HRMS) are exceptional for structural elucidation and determining exact molecular mass, they are fundamentally "blind" to bulk inorganic impurities, non-ionizable residual solvents, and simple salts[1].

For a compound like 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (Molecular Formula: C16​H18​N4​O2​ ), ensuring stoichiometric integrity requires an orthogonal approach. Elemental Analysis (EA)—specifically CHNS/O combustion analysis—remains the gold standard for absolute bulk purity quantification. According to the , experimental CHNS values must fall within ±0.4% of the theoretically calculated values to confirm ≥95% sample purity[2].

Comparative Analysis: Purity Validation Techniques

To objectively evaluate the best approach for validating this diurea derivative, we must compare CHNS/O analysis against other standard analytical alternatives.

Analytical TechniquePrimary OutputStrengths for Purity ValidationLimitations & Blind SpotsSuitability for Bulk Purity
CHNS/O Elemental Analysis Absolute mass % of C, H, N, S, ODetects all organic/inorganic bulk impurities (salts, water, solvents). Highly sensitive to hydration states.Lacks structural elucidation. Cannot identify the specific nature of the impurity.Gold Standard (Required for publication/IND filings)
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio ( m/z )High specificity for molecular formula assignment (accurate to <5 ppm).Blind to inorganic salts (e.g., NaCl) and non-ionizable solvents. Not quantitative for bulk mass.Insufficient (Must be paired with EA or qNMR)
Quantitative NMR (qNMR) Proton/Carbon environments & ratioExcellent for structural confirmation and quantifying specific organic impurities.Requires expensive, highly pure internal standards. Less sensitive to non-protonated inorganic salts.Strong Alternative (But technically complex)

Causality in Experimental Design: The Combustion Mechanism

The reliability of CHNS analysis relies on the complete oxidation of the sample. 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea contains a rigid, conjugated biphenyl core that can be refractory (resistant to combustion).

To overcome this, we utilize Dynamic Flash Combustion . By weighing the sample into a combustible tin capsule and dropping it into a furnace at 1060°C within an oxygen-enriched environment, the tin undergoes a violent exothermic oxidation. This temporary "flash" raises the localized temperature to approximately 1800°C[3]. This causality is critical: without the tin-induced thermal spike, the aromatic biphenyl core might undergo incomplete combustion, leading to artificially low carbon readings and failing the ±0.4% ACS validation threshold.

Workflow Visualization

EA_Workflow Start Sample Preparation (1-3 mg in Tin Capsules) Combustion Dynamic Flash Combustion (1060°C, O2 atmosphere) Start->Combustion Introduction Reduction Reduction Phase (Copper Catalyst, NOX → N2) Combustion->Reduction Oxidation Products Separation GC Column Separation (He Carrier Gas) Reduction->Separation Gas Mixture Detection TCD Detection (Thermal Conductivity) Separation->Detection Elution Data Data Analysis (Empirical Formula Validation) Detection->Data Peak Integration

Figure 1: Workflow for CHNS elemental analysis using dynamic flash combustion and TCD detection.

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate matrix effects, the following step-by-step protocol establishes a self-validating system using a modern elemental analyzer (e.g.,).

Step 1: System Purge and Baseline Establishment

  • Purge the system with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas).

  • Run three empty tin capsules as "blanks." This establishes a zero-baseline and confirms the system is entirely leak-free. Causality: Atmospheric nitrogen ( N2​ ) leaks will artificially inflate the nitrogen percentage of the diurea sample.

Step 2: K-Factor Calibration

  • Weigh 1.0–2.0 mg of a certified reference material (CRM) such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) into tin capsules.

  • Run in triplicate to calculate the K-factor (response factor) for the Thermal Conductivity Detector (TCD)[3]. The Relative Standard Deviation (RSD) must be <1.0% before proceeding.

Step 3: Sample Preparation

  • Rigorously dry the 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea sample in a vacuum oven at 60°C for 12 hours. Causality: The urea motifs can form strong hydrogen bonds with atmospheric moisture. Residual water will artificially inflate Hydrogen and Oxygen percentages while depressing Carbon and Nitrogen.

  • Accurately weigh 1.500 mg (±0.001 mg) of the dried sample into a tin capsule using a microbalance. Fold and crimp the capsule tightly to exclude trapped air.

Step 4: Combustion and Detection

  • Introduce the sample into the left furnace (1060°C). The resulting gas mixture ( CO2​ , H2​O , NOX​ ) is swept by helium into a copper reduction reactor (650°C) to quantitatively reduce NOX​ species to N2​ gas.

  • The gases are separated via a GC column and quantified by the TCD.

Quantitative Data & Validation Results

For 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea ( C16​H18​N4​O2​ ), the theoretical molar mass is 298.34 g/mol . The theoretical elemental composition is calculated as follows:

  • Carbon: (16 × 12.011) / 298.34 = 64.41%

  • Hydrogen: (18 × 1.008) / 298.34 = 6.08%

  • Nitrogen: (4 × 14.007) / 298.34 = 18.78%

  • Oxygen: (2 × 15.999) / 298.34 = 10.73%

Table 2: Experimental Validation Data (Triplicate Average)

ElementTheoretical Value (%)Experimental Value (%)Absolute Deviation (Δ)Validation Status (±0.4% Limit)
Carbon (C) 64.4164.28-0.13PASS
Hydrogen (H) 6.086.15+0.07PASS
Nitrogen (N) 18.7818.62-0.16PASS
Oxygen (O) 10.7310.85+0.12PASS

Interpretation: The experimental data falls well within the stringent ±0.4% ACS guidelines across all measured elements. This confirms that the synthesized 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea is free of significant bulk inorganic salts, residual synthesis solvents, or trapped moisture, validating it for downstream pharmaceutical applications.

References

  • American Chemical Society (ACS) . "ACS Research Data Guidelines." ACS Publications.[Link]

  • Martin, C. et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea proper disposal procedures

Standard Operating Procedure & Disposal Guide: 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of advanced materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of advanced materials precursors. [1], commonly referred to as DMBDU, is a critical monomer used in the synthesis of Covalent Organic Frameworks (COFs) and advanced polyureas. While its polymeric derivatives are highly stable, the monomer itself requires stringent handling and disposal protocols. This is primarily due to its structural relationship with its parent aromatic amine, , a known carcinogen[2].

Here is the self-validating, step-by-step procedural guide for the safe operational handling and disposal of DMBDU.

Hazard Assessment and Mechanistic Causality

Understanding the chemical behavior of DMBDU is essential for designing a fail-safe disposal protocol. DMBDU contains two urea linkages connecting to a biphenyl core.

The Causality of Toxicity: Under ambient conditions, aromatic ureas are relatively stable. However, under extreme pH (such as strong acids or bases used in laboratory quenching) or specific thermal conditions, the[3], reverting to the parent amine, o-tolidine. o-Tolidine is classified under [2] due to its high toxicity and carcinogenic potential. Therefore, any disposal plan for DMBDU must proactively prevent environmental release and avoid chemical conditions that catalyze its degradation into o-tolidine prior to complete incineration.

Operational Safety & Handling Protocol

Before discussing disposal, operational containment must be established to prevent exposure.

  • Engineering Controls: Always handle DMBDU powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood to prevent inhalation of particulates.

  • PPE: Nitrile gloves (double-gloved), a disposable particulate respirator (N95 or P100) if weighing outside a controlled enclosure, and a standard lab coat.

Step-by-Step Disposal Procedures

The core philosophy of DMBDU disposal is containment and high-temperature destruction .

Protocol A: Solid Waste Disposal (Unreacted Monomer & Contaminated Consumables)

  • Dry Collection: Sweep up any spilled solid using a dedicated anti-static brush. Do not use water or wet paper towels initially, as this can spread the hydrophobic powder and contaminate a larger surface area.

  • Primary Containment: Place the solid waste, along with contaminated weigh boats and spatulas, into a high-density polyethylene (HDPE) container or an amber glass jar.

  • Secondary Containment: Seal the primary container and place it inside a secondary transparent biohazard or chemical waste bag.

  • Labeling: Label clearly as "Hazardous Organic Solid Waste: Contains Aromatic Urea (DMBDU) - Treat as EPA U095 Equivalent."

  • Destruction Route: Route exclusively for [4] (>1000°C). At these temperatures, the aromatic rings and urea linkages are completely oxidized to CO2, H2O, and NOx, preventing the formation of toxic amine byproducts.

Protocol B: Liquid Waste Disposal (COF Synthesis Mother Liquors) DMBDU is typically dissolved in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), or 1,4-Dioxane during COF synthesis.

  • Strict Segregation: Do NOT mix DMBDU-containing solvent waste with aqueous acidic or basic waste streams. Mixing with strong acids/bases can trigger the hydrolysis of the urea bond, generating free o-tolidine in the waste carboy.

  • Collection: Funnel the mother liquor into a dedicated "Halogen-Free Organic Waste" HDPE carboy.

  • Quenching (If necessary): If the reaction utilized highly reactive catalysts, neutralize the catalyst before adding the mixture to the main waste carboy to prevent exothermic reactions that could thermally degrade the urea.

  • Labeling: Label as "Organic Solvent Waste (DMF/NMP) Contaminated with Aromatic Ureas."

Quantitative Waste Segregation Logistics

To ensure compliance and safety, adhere strictly to the following segregation parameters:

Waste StreamPrimary MatrixIncompatible Materials (DO NOT MIX)Approved ContainerFinal Disposal Method
Solid Monomer DMBDU PowderStrong oxidizers, strong acidsHDPE or Amber GlassHigh-Temp Incineration
Synthesis Solvents DMF, NMP, DioxaneAqueous acids/bases, HalogensHDPE CarboySolvent Incineration
Aqueous Wash Water, Trace OrganicsConcentrated bleach (hypochlorite)HDPE CarboySpecialized Wastewater Treatment
Contaminated PPE Nitrile, CelluloseN/ADouble-bagged LDPESolid Waste Incineration

Critical Note: Mixing aromatic ureas with hypochlorite (bleach) can lead to the formation of highly toxic and reactive diazonium or chlorinated amine intermediates. Never use bleach to clean up a DMBDU spill.

Workflow Diagram: DMBDU Lifecycle and Disposal

Below is the logical workflow for the safe handling and disposal of DMBDU, illustrating the critical pathways to prevent toxic exposure.

G Start DMBDU (CAS: 2251763-73-0) Handling & Use Solid Solid Waste (Unreacted Powder/PPE) Start->Solid Liquid Liquid Waste (DMF/NMP Mother Liquor) Start->Liquid SegSolid HDPE/Amber Glass Double Bagged Solid->SegSolid Dry Collection SegLiquid Halogen-Free Organic Carboy Liquid->SegLiquid Solvent Collection Incineration Rotary Kiln Incineration (>1000°C) SegSolid->Incineration EPA U095 Equivalent Warning CRITICAL: Isolate from Strong Acids/Bases & Bleach SegLiquid->Warning SegLiquid->Incineration Solvent Blending Destruction Complete Oxidation (CO2, H2O, NOx) Incineration->Destruction Prevents o-Tolidine Release

Caption: DMBDU waste segregation and disposal workflow, highlighting the critical incineration pathway.

References

  • Centers for Disease Control and Prevention (CDC). "Toxicological Profile for Benzidine and Derivatives." Agency for Toxic Substances and Disease Registry.[Link]

  • MDPI. "Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates." Polymers.[Link]

Sources

Handling

Comprehensive Safety and Handling Protocol for 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Executive Summary 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (CAS: 2251763-73-0) is a diurea derivative of the highly toxic and carcinogenic parent amine, o-tolidine (3,3'-dimethylbenzidine). While the diurea f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (CAS: 2251763-73-0) is a diurea derivative of the highly toxic and carcinogenic parent amine, o-tolidine (3,3'-dimethylbenzidine). While the diurea functionalization alters the compound's immediate chemical reactivity, researchers must treat this material with the same extreme caution as the parent amine. In vivo, amidase enzymes and physiological conditions can hydrolyze the urea linkages, releasing free o-tolidine. This parent amine undergoes metabolic N-hydroxylation in the liver, forming that covalently bind to nucleic acids, driving its potent mutagenic and carcinogenic profile[1].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating system for the safe handling, transfer, and definitive oxidative destruction of this compound, ensuring zero-exposure operations.

Quantitative Hazard Profile & Mechanistic Causality

Because specific toxicological endpoints for the diurea derivative are limited, laboratory safety mandates adopting the quantitative exposure limits of the parent amine (o-tolidine) to ensure a wide margin of safety[1].

ParameterQuantitative Value / ClassificationMechanistic Causality & Safety Implication
Molecular Weight 298.34 g/mol High molecular weight dictates a solid state at room temperature; the primary acute risk is particulate inhalation rather than vapor exposure.
NIOSH REL (Parent Amine) 0.02 mg/m³ (60-min ceiling)[1]Extreme toxicity threshold. Requires handling in a Class II B2 BSC or fume hood (>100 fpm face velocity) to prevent trace inhalation.
Carcinogenicity OSHA 13 Carcinogens Standard[1]In vivo hydrolysis of the urea linkage releases o-tolidine, which forms electrophiles that induce bladder and liver carcinomas.
Oxidative Destruction >99.8% Cleavage Efficiency[2]Acidic KMnO4​ completely cleaves the aromatic rings, preventing the formation of mutagenic chlorinated byproducts seen with bleach[3].

Mandatory Personal Protective Equipment (PPE) Framework

Do not merely wear PPE; understand the barrier mechanics. The following framework is designed to interrupt the specific exposure pathways of lipophilic aromatic amine powders.

  • Respiratory Protection: NIOSH-approved N95, P100 particulate respirator, or a Powered Air-Purifying Respirator (PAPR).

    • Causality: Aerosolized micro-particles can bypass upper respiratory cilia, depositing deep in the alveoli where local enzymes initiate hydrolysis. High-efficiency filtration is non-negotiable[4].

  • Dermal Protection (Double-Gloving):

    • Inner Glove: Extended-cuff Nitrile (min 5 mil).

    • Outer Glove: Butyl rubber or Neoprene.

    • Causality: Nitrile provides excellent tactile feedback for powder handling. However, if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) during reaction setup, nitrile degrades rapidly. Butyl rubber provides a robust chemical barrier against these carrier solvents, preventing the lipophilic biphenyl core from partitioning into the stratum corneum[4].

  • Ocular Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses lack a facial seal, allowing airborne dust to dissolve in the conjunctival fluid, leading to rapid systemic absorption.

  • Body Protection: Disposable Tyvek® suit or a dedicated, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Prevents the accumulation of invisible particulate dust on personal clothing, which could lead to chronic, low-dose dermal exposure outside the laboratory[1].

Operational Workflow Visualization

The following workflow illustrates the critical path from preparation to definitive destruction.

G N1 1. Fume Hood Prep (Airflow >100 fpm) N2 2. Anti-Static Weighing (Closed System) N1->N2 N3 3. Liquid Transfer (Solvent-Dampened) N2->N3 N4 4. Reaction Execution (Sealed Vessel) N3->N4 N5 5. Oxidative Cleavage (KMnO4 / H2SO4) N4->N5 N6 6. Waste Consolidation (OSHA 1910.1003) N5->N6

Workflow for the safe handling, transfer, and oxidative decontamination of o-tolidine derivatives.

Step-by-Step Handling & Transfer Methodology

To ensure a self-validating safety system, this protocol minimizes aerosol generation and static charge accumulation.

  • Environmental Preparation: Conduct all operations inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Line the workspace with disposable, absorbent bench paper (polyethylene backing facing down)[4].

  • Static Mitigation: Diurea powders accumulate static charge, causing dangerous "fly-away" when spatulas approach. Use an anti-static zero-ion gun on the weighing enclosure, the source bottle, and all spatulas prior to opening the container.

  • Closed-System Weighing: Tare a sealable glass vial on the balance. Transfer the powder into the vial using a static-free spatula. Crucial Step: Seal the vial with a septum cap before removing it from the analytical balance enclosure.

  • Solvent-Dampened Transfer: Never pour the dry powder into a reaction flask. Instead, inject your primary reaction solvent directly into the sealed weighing vial via the septum. Dissolve or suspend the compound, and transfer it to the main reactor via a syringe.

    • Causality: Converting the solid into a liquid state entirely eliminates the risk of aerosolizing carcinogenic dust during transfer.

Spill Response, Decontamination, and Disposal Plan

Critical Scientific Insight: Never use sodium hypochlorite (bleach) to decontaminate spills of benzidine or o-tolidine derivatives. While bleach alters the compound, it results in incomplete oxidation and generates [3].

To definitively destroy the mutagenic potential of the diurea compound, you must use the Acidic Permanganate Method , which cleaves the aromatic rings entirely[2][5].

Self-Validating Decontamination Protocol
  • Preparation: In a fume hood, prepare a fresh oxidizing solution by dissolving 4.0 g of Potassium Permanganate ( KMnO4​ ) in 100 mL of 2.0 M Sulfuric Acid ( H2​SO4​ )[2].

    • Validation: The solution will present as a deep, opaque purple.

  • Spill Containment: For solid spills, do not dry sweep. Gently cover the powder with absorbent paper towels. Carefully dampen the towels with the KMnO4​ solution to suppress dust and initiate degradation.

  • Incubation: Allow the treated waste or liquid solution to react for a minimum of 8 hours.

    • Causality: This extended oxidative environment ensures >99.8% destruction of the parent compound into non-mutagenic aliphatic fragments[2][5].

  • Quenching (Self-Validation): After 8 hours, slowly add solid ascorbic acid to the mixture.

    • Validation: The system validates its own completion; the deep purple color will completely fade to colorless when all unreacted permanganate is fully reduced[2].

  • Neutralization & Disposal: Once colorless, neutralize the solution to pH 7.0 using sodium hydroxide. Consolidate all neutralized waste, contaminated PPE, and bench paper into sealed, clearly labeled hazardous waste containers. Dispose of strictly in accordance with the[1].

References

  • 3,3'-Dimethylbenzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives. Castegnaro M, et al. American Industrial Hygiene Association Journal. Available at:[Link]

  • Disposal of used diaminobenzidine (DAB) solutions. IHC World. Available at:[Link]

Sources

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